Product packaging for 5-Bromothiazol-2-amine hydrochloride(Cat. No.:CAS No. 133692-18-9)

5-Bromothiazol-2-amine hydrochloride

Cat. No.: B145368
CAS No.: 133692-18-9
M. Wt: 215.5 g/mol
InChI Key: XFDCNXIWKCIBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromothiazol-2-amine hydrochloride is a high-value heterocyclic building block critical in modern medicinal chemistry and drug discovery research. Its core utility lies in the 2-aminothiazole scaffold, a privileged structure known for yielding compounds with diverse biological activities, and the bromo substituent, which serves as a versatile handle for further functionalization via cross-coupling reactions. This reagent is extensively employed in the synthesis of novel compounds investigated for their potential as anticancer agents. For instance, it serves as a direct precursor in the synthesis of KPNB1 inhibitors, which demonstrate potent anticancer activity in cell-based assays . Furthermore, the 2-aminothiazole core is a key motif in the development of antimicrobial, antioxidant, and anti-inflammatory agents, making it a versatile template for exploring new therapeutic avenues . The structural versatility of this compound allows researchers to efficiently generate complex derivatives, such as cinnamic acid amides and thiazole-5-carbamides, which are evaluated for their anti-proliferative effects on human cancer cell lines . As a sophisticated synthetic intermediate, this compound provides researchers with a critical starting point for the design and development of next-generation bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4BrClN2S B145368 5-Bromothiazol-2-amine hydrochloride CAS No. 133692-18-9

Properties

IUPAC Name

5-bromo-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDCNXIWKCIBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623179
Record name 5-Bromo-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133692-18-9
Record name 5-Bromo-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133692-18-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromothiazol-2-amine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 5-Bromothiazol-2-amine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is fundamental. This compound is a key building block in the synthesis of various biologically active compounds. This document provides a detailed overview of its core physical properties, supported by experimental protocols and logical workflows.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 5-Bromothiazol-2-amine and its hydrochloride salt. It is important to distinguish between the free base and its salt forms, as properties can differ significantly.

PropertyValueNotes
IUPAC Name 5-bromo-1,3-thiazol-2-amine hydrochloride
Molecular Formula C₃H₃BrN₂S · HCl[1]
Molecular Weight 215.5 g/mol [1]For the hydrochloride salt. The free base is 179.04 g/mol .[2]
Appearance SolidTypically a solid form.
CAS Number 133692-18-9[1]For the hydrochloride salt. The free base is 3034-22-8.[2]
Purity ≥96%[1]Typical purity for commercially available reagent.
Boiling Point 311.2 °C at 760 mmHg[3]Data likely for the free base, 5-Bromothiazol-2-amine.
Flash Point 142 °C[3]Data likely for the free base.

Experimental Protocols

A precise understanding of a compound's properties relies on well-defined experimental procedures for its synthesis and analysis.

Synthesis of 5-Bromothiazol-2-amine from 2-Aminothiazole

This protocol describes a common laboratory-scale synthesis of the free base, 5-Bromothiazol-2-amine, which can subsequently be converted to its hydrochloride salt.

Materials:

  • 2-Aminothiazole (4 mmol)

  • Acetic acid (16 mL)

  • Bromine (8 mmol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 400 mg (4 mmol) of 2-Aminothiazole in 16 mL of acetic acid in a suitable reaction vessel at 0 °C.

  • Slowly add 408 μL (8 mmol) of Bromine dropwise to the solution while maintaining the temperature.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, adjust the pH to 7-8 using a saturated NaHCO₃ solution to neutralize the acetic acid.

  • Perform a liquid-liquid extraction using ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography to yield 5-Bromothiazol-2-amine.[4]

Workflow and Process Visualization

Visual diagrams are crucial for representing complex chemical processes and analytical workflows clearly. The following diagrams illustrate key procedures related to this compound.

G Synthesis Workflow for 5-Bromothiazol-2-amine cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve 2-Aminothiazole in Acetic Acid at 0°C B Add Bromine dropwise A->B Slow addition C Stir at Room Temperature for 2 hours B->C D Monitor with TLC C->D Until completion E Neutralize with NaHCO3 solution D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate & Purify via Column Chromatography F->G H Final Product: 5-Bromothiazol-2-amine G->H

Caption: Synthesis of 5-Bromothiazol-2-amine from 2-Aminothiazole.

G Forced Degradation Study Workflow cluster_stress Stress Conditions A Prepare Stock Solution of Compound (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 105°C) A->E F Neutralize Samples (if acidic/basic) B->F C->F G Analyze via HPLC-UV and LC-MS/MS D->G E->G F->G H Identify Degradation Products G->H

Caption: Analytical workflow for a forced degradation study.[5]

References

An In-depth Technical Guide to 5-Bromothiazol-2-amine Hydrochloride: Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 5-Bromothiazol-2-amine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of this and related 2-aminothiazole compounds.

Chemical Structure and Bonding

This compound is the hydrochloride salt of the heterocyclic compound 5-Bromothiazol-2-amine. The core of this molecule is a 2-aminothiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.

The chemical structure consists of a thiazole ring with a bromine atom substituted at the 5-position and an amino group at the 2-position. In the hydrochloride salt, the amino group is protonated, forming an ammonium cation, with a chloride anion providing the counter-charge.

Bonding and Tautomerism

The bonding in the thiazole ring involves a delocalized π-electron system, which gives it aromatic character. The sulfur atom participates in the π-system with a lone pair of electrons, and the nitrogen atom contributes one electron. The carbon atoms are sp² hybridized.

An important aspect of the 2-aminothiazole moiety is the potential for tautomerism. The amino form can exist in equilibrium with the imino form. In the solid state and in solution, the amino tautomer is generally the predominant form. Protonation in the hydrochloride salt occurs at the exocyclic amino group, which is the most basic site in the molecule.

Due to the lack of publicly available crystallographic data for this compound, precise bond lengths and angles cannot be provided. However, analysis of closely related structures, such as other 2-aminothiazole derivatives, can give an approximation of these parameters.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and expected spectroscopic data for 5-Bromothiazol-2-amine and its hydrochloride salt.

Table 1: Physicochemical Properties

PropertyValueReference
5-Bromothiazol-2-amine
Molecular FormulaC₃H₃BrN₂S[1]
Molecular Weight179.04 g/mol [1]
Melting Point165 °C (decomposes)[2]
This compound
Molecular FormulaC₃H₄BrClN₂SN/A
Molecular Weight215.50 g/mol N/A

Table 2: Expected Spectroscopic Data

SpectroscopyExpected Peaks/Signals
¹H NMR A singlet for the proton at the 4-position of the thiazole ring. A broad singlet for the -NH₃⁺ protons, which is exchangeable with D₂O.
¹³C NMR Three distinct signals for the carbon atoms of the thiazole ring.
IR Spectroscopy Broad absorption band for the N-H stretching of the ammonium group (~3200-3400 cm⁻¹). C=N stretching vibration (~1600-1650 cm⁻¹). C-S stretching vibration.
Mass Spectrometry The mass spectrum would show the molecular ion peak for the free base (5-Bromothiazol-2-amine) after loss of HCl.

Experimental Protocols

Synthesis of 5-Bromothiazol-2-amine

A common method for the synthesis of 5-Bromothiazol-2-amine is the bromination of 2-aminothiazole.

Protocol:

  • Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid at 0 °C.

  • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is between 7 and 8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure 5-Bromothiazol-2-amine.[3]

Preparation of this compound

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Protocol:

  • Dissolve the purified 5-Bromothiazol-2-amine in a suitable solvent such as diethyl ether or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., as a solution in diethyl ether or as concentrated aqueous HCl) dropwise with stirring.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to obtain pure this compound.

Characterization Workflow

The following workflow outlines the steps for the comprehensive characterization of the synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis of 5-Bromothiazol-2-amine Synthesis of 5-Bromothiazol-2-amine Preparation of Hydrochloride Salt Preparation of Hydrochloride Salt Synthesis of 5-Bromothiazol-2-amine->Preparation of Hydrochloride Salt Filtration and Washing Filtration and Washing Preparation of Hydrochloride Salt->Filtration and Washing Drying Drying Filtration and Washing->Drying 1H NMR 1H NMR Drying->1H NMR 13C NMR 13C NMR Drying->13C NMR IR Spectroscopy IR Spectroscopy Drying->IR Spectroscopy Mass Spectrometry Mass Spectrometry Drying->Mass Spectrometry Melting Point Analysis Melting Point Analysis Drying->Melting Point Analysis Elemental Analysis Elemental Analysis Drying->Elemental Analysis

References

Technical Guide: Spectroscopic Analysis of 5-Bromothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromothiazol-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectral Data Summary

The spectral data for 5-Bromothiazol-2-amine and its salts are crucial for its identification and characterization. While specific data for the hydrochloride salt is not widely published, the following tables summarize the available data for the closely related 5-Bromothiazol-2-amine and its hydrobromide salt. The formation of the hydrochloride salt is expected to induce downfield shifts in the NMR spectra, particularly for protons and carbons near the amine group, due to the deshielding effect of the protonated amine.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
5-Bromothiazol-2-amineDMSO-d₆7.45sH-4
7.35br sNH₂

Note: Data is for the free base. For the hydrochloride salt, the NH₂ protons would likely appear as a broader signal at a lower field, and the H-4 proton may also experience a slight downfield shift.

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
5-Bromothiazol-2-amineDMSO-d₆170.1C-2
126.8C-4
106.5C-5

Note: Data is for the free base. For the hydrochloride salt, the C-2 carbon, being closest to the protonated amine, would be expected to show the most significant downfield shift.

Table 3: IR Spectral Data

CompoundTechniqueWavenumber (cm⁻¹)Assignment
5-Bromothiazol-2-amineKBr Pellet3410, 3290N-H stretching (amine)
3100C-H stretching (aromatic)
1620N-H bending (amine)
1540C=N stretching
810C-Br stretching

Note: For the hydrochloride salt, the N-H stretching bands would likely be broader and shifted to lower wavenumbers due to the formation of the ammonium salt.

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)[M+H+2]⁺ (m/z)Notes
5-Bromothiazol-2-amineESI179.9181.9Isotopic pattern characteristic of a monobrominated compound.

Note: The mass spectrum of the hydrochloride salt would show the molecular ion of the free base, as the HCl is typically lost during ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[1] For quantitative analysis, ensure complete dissolution.

    • Instrument Setup: The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[2]

    • Data Acquisition:

      • For ¹H NMR, a standard pulse sequence is used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[3]

      • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.[4] A sufficient number of scans is necessary due to the low natural abundance of ¹³C.[4]

    • Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

2.2 Infrared (IR) Spectroscopy

  • Solid-State IR (KBr Pellet or Thin Film):

    • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6][7] Press the mixture into a transparent pellet using a hydraulic press.[7]

    • Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[8] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

    • Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[8][9] A background spectrum of air (or the pure salt plate) should be collected and subtracted from the sample spectrum.[9]

2.3 Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS):

    • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

    • Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.[10]

    • Data Acquisition: The sample solution is infused into the ESI source. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.[11] A full scan mass spectrum is acquired over an appropriate mass-to-charge (m/z) range.

    • Data Analysis: The resulting mass spectrum will show the molecular ion peak and any fragment ions. For 5-Bromothiazol-2-amine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺) will be observed due to the presence of the bromine atom.[12]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of 5-Bromothiazol-2-amine HCl cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 5-Bromothiazol-2-amine HCl NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI) MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Characteristic Absorption Bands IR_Acq->IR_Data MS_Data Molecular Ion Peak, Isotopic Pattern, Fragmentation MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Solubility of 5-Bromothiazol-2-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-Bromothiazol-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive public data on its solubility in a wide range of organic solvents, this document summarizes the known data and presents a standardized experimental protocol for determining its solubility. This guide is intended to equip researchers and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction to this compound

This compound is a heterocyclic compound frequently employed as a building block in the synthesis of various biologically active molecules. Its solubility in different solvents is a critical parameter for reaction optimization, purification, and formulation development. Understanding its solubility profile allows for the selection of appropriate solvent systems, which can significantly impact reaction kinetics, yield, and product purity.

Known Solubility Data

Quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, some qualitative and semi-quantitative information has been reported. The table below summarizes the available data.

Organic SolventChemical FormulaMolar Mass ( g/mol )Known Solubility
MethanolCH₃OH32.04Soluble[1][2][3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13≥ 200 mg/mL (769.38 mM)[4]

It is important to note that "soluble" is a qualitative description and does not provide a precise concentration. The solubility in DMSO is given as a minimum value, indicating that saturation was not reached at this concentration.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, a standardized experimental protocol is necessary to determine the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[5][6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G A Start: Define Solvent and Temperature B Add Excess Compound to Solvent A->B C Equilibrate via Agitation (e.g., 24-72h at constant T) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H I End: Report Solubility Data H->I

Caption: Workflow for Solubility Determination

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which should be carefully controlled during experimental determination and considered during its application:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. As a salt, this compound is a polar molecule and is expected to have higher solubility in polar solvents.

  • pH: In protic solvents, the pH can significantly affect the ionization state of the amine and thiazole moieties, thereby influencing solubility.

  • Presence of Other Solutes: The presence of other dissolved substances can affect the solubility through common ion effects or changes in the solvent properties.

  • Crystalline Form: The compound may exist in different polymorphic forms, each with a unique solubility.

Conclusion

References

An In-depth Technical Guide to 5-Bromothiazol-2-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 5-Bromothiazol-2-amine hydrochloride, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and biological relevance, with a focus on its role as a scaffold for developing kinase inhibitors.

Core Chemical and Physical Data

This compound is a commercially available compound that serves as a crucial building block in the synthesis of various biologically active molecules.

PropertyValueCitation
CAS Number 133692-18-9[1]
Molecular Formula C₃H₄BrClN₂S[1]
Molecular Weight 215.50 g/mol [1]
Synonyms 2-Amino-5-bromothiazole HCl, 5-Bromo-2-aminothiazole hydrochloride

Synthesis and Purification

The synthesis of 2-amino-5-bromothiazole derivatives typically involves a two-step process: the formation of the 2-aminothiazole core via the Hantzsch thiazole synthesis, followed by regioselective bromination at the 5-position. The hydrochloride salt can then be formed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole

This protocol describes the bromination of 2-aminothiazole to yield 5-Bromothiazol-2-amine.

Materials:

  • 2-Aminothiazole

  • Acetic acid

  • Bromine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid at 0°C.[2]

  • Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.[2]

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, adjust the pH to 7-8 with a saturated NaHCO₃ solution.[2]

  • Extract the product with ethyl acetate (3 x 20 mL).[2]

  • Wash the combined organic layers with saturated saline solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography to obtain 5-Bromothiazol-2-amine.[2]

Experimental Workflow

The general workflow for the synthesis and purification of 5-Bromothiazol-2-amine is depicted below.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 2-Aminothiazole dissolve Dissolve in Acetic Acid at 0°C start->dissolve add_br2 Add Bromine Dropwise dissolve->add_br2 react Stir at RT for 2h add_br2->react neutralize Neutralize with NaHCO3 react->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Saline extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End: 5-Bromothiazol-2-amine purify->end

Caption: General workflow for the synthesis of 5-Bromothiazol-2-amine.

Biological Significance and Applications in Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of 5-Bromothiazol-2-amine are of particular interest as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Target Inhibition: Kinase Signaling Pathways

2-aminothiazole derivatives have been identified as potent inhibitors of several kinases, including Aurora kinases and Checkpoint kinase 1 (Chk1), which play crucial roles in cell cycle regulation and the DNA damage response (DDR).

Signaling Pathway: ATR-Chk1 DNA Damage Response

In response to single-stranded DNA breaks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates Chk1.[3][4][5] Activated Chk1 then phosphorylates downstream targets to induce cell cycle arrest, promote DNA repair, or trigger apoptosis if the damage is too severe.[3] Inhibiting this pathway can sensitize cancer cells to DNA-damaging agents.

G cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects dna_damage Single-Strand DNA Damage atr ATR Kinase dna_damage->atr activates chk1 Chk1 atr->chk1 phosphorylates p_chk1 p-Chk1 (Active) chk1->p_chk1 cell_cycle Cell Cycle Arrest p_chk1->cell_cycle dna_repair DNA Repair p_chk1->dna_repair apoptosis Apoptosis p_chk1->apoptosis inhibitor 5-Bromothiazol-2-amine Derivative (Inhibitor) inhibitor->chk1

Caption: The ATR-Chk1 DNA damage response signaling pathway.

Experimental Protocols for Biological Assays

To evaluate the inhibitory activity of 5-Bromothiazol-2-amine derivatives against target kinases, in vitro kinase inhibition assays are commonly employed.

General In Vitro Kinase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., Chk1)

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (5-Bromothiazol-2-amine derivative) dissolved in DMSO

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.[6]

  • Add the test compound or positive control to the respective wells. Include a no-inhibitor control.[6]

  • Initiate the kinase reaction by adding ATP.[6]

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).[6]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[6] The amount of ADP produced is inversely proportional to the inhibitory activity of the compound.

References

Biological Activity Screening of 5-Bromothiazol-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 5-Bromothiazol-2-amine hydrochloride, a synthetic heterocyclic compound with potential therapeutic applications. This document summarizes key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction

5-Bromothiazol-2-amine and its derivatives represent a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The 2-aminothiazole scaffold is a core structure in several clinically approved drugs and is known to exhibit anticancer, antimicrobial, and enzyme inhibitory properties. This guide focuses on the biological screening of the hydrochloride salt of 5-Bromothiazol-2-amine, providing a foundation for further research and drug development efforts.

Key Biological Activities and Quantitative Data

5-Bromothiazol-2-amine and its salts have been evaluated for several biological activities, primarily focusing on enzyme inhibition and potential anticancer effects. The following table summarizes the available quantitative data.

Biological ActivityTarget/AssayTest CompoundResult
Enzyme Inhibition Aurora A Kinase5-Bromothiazol-2-amineIC₅₀ > 10 µM[1][2][3]
Cell-Based Activity Cultured cell model of Alzheimer's disease (related to p70S6 kinase inhibition)2-Amino-5-bromothiazole hydrobromideED₅₀ = 0.8 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activity screening of this compound.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in complete medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle-treated (solvent only) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Standard antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to obtain a range of concentrations.

  • Inoculation: Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB. Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase, such as Aurora A.

Materials:

  • Recombinant human kinase (e.g., Aurora A)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • This compound

  • Positive control inhibitor (e.g., a known Aurora kinase inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Protocol:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate solvent (typically DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the test compound at various concentrations or the positive control inhibitor to the respective wells. Include a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process of ATP depletion and ADP to ATP conversion, followed by a luciferase-based detection of the newly synthesized ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

5-Bromothiazol-2-amine has been shown to interact with key cellular kinases. The following diagrams illustrate the signaling pathways of two such kinases, Aurora A and p70S6K.

Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and bipolar spindle assembly.[5][6] Its dysregulation is often associated with cancer.[7]

Aurora_A_Pathway Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA Activates Cdk1_CyclinB Cdk1/Cyclin B Cdk1_CyclinB->AuroraA Activates TPX2 TPX2 TPX2->AuroraA Binds & Activates CentrosomeMaturation Centrosome Maturation AuroraA->CentrosomeMaturation SpindleAssembly Spindle Assembly AuroraA->SpindleAssembly Compound 5-Bromothiazol- 2-amine HCl Compound->AuroraA Inhibits (IC50 > 10 µM) MitoticProgression Mitotic Progression CentrosomeMaturation->MitoticProgression SpindleAssembly->MitoticProgression

Aurora A Kinase Signaling Pathway
p70S6 Kinase Signaling Pathway in Alzheimer's Disease

The p70S6 kinase (p70S6K) is implicated in cell growth and proliferation. In the context of Alzheimer's disease, it is suggested that extracellular amyloid-beta can activate p70S6K, which in turn can phosphorylate tau protein, potentially contributing to the formation of neurofibrillary tangles.[1]

p70S6K_Pathway AmyloidBeta Amyloid-Beta Deposition PI3K_mTOR PI3K/mTOR Pathway AmyloidBeta->PI3K_mTOR Activates p70S6K p70S6 Kinase PI3K_mTOR->p70S6K Activates TauProtein Tau Protein p70S6K->TauProtein Phosphorylates S6_RibosomalProtein S6 Ribosomal Protein p70S6K->S6_RibosomalProtein Phosphorylates Compound 2-Amino-5-bromothiazole HBr Compound->p70S6K Inhibits (ED50 = 0.8 µM) TauPhosphorylation Tau Hyper- phosphorylation TauProtein->TauPhosphorylation ProteinSynthesis Protein Synthesis (e.g., Tau mRNA translation) S6_RibosomalProtein->ProteinSynthesis NFT Neurofibrillary Tangles TauPhosphorylation->NFT

p70S6K Pathway in Alzheimer's Disease

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents. The available data indicates its potential as a kinase inhibitor. This guide provides foundational information and standardized protocols to facilitate further investigation into its biological activities. Comprehensive screening, including broad anticancer cell line panels and diverse microbial species, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

In Silico Modeling of 5-Bromothiazol-2-amine Hydrochloride Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data-driven approaches for the in silico modeling of 5-Bromothiazol-2-amine hydrochloride. This compound belongs to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] The presence of a bromine atom can enhance the biological potency of the molecule.[3] This guide details the computational protocols for target identification, molecular docking, and molecular dynamics simulations to elucidate the interaction mechanisms of this compound with potential biological targets.

Introduction to 5-Bromothiazol-2-amine and the Role of In Silico Modeling

5-Bromothiazol-2-amine is a heterocyclic compound featuring a thiazole ring, which is a key pharmacophore in many clinically approved drugs.[3] Derivatives of 2-aminothiazole have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer.[4][5][6][7] For instance, the 2-aminothiazole nucleus is a core component of the tyrosine kinase inhibitor Dasatinib.[4] In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to predict and analyze the interactions of small molecules like this compound with their protein targets at an atomic level.[8][9] These methods are instrumental in hit identification, lead optimization, and understanding the biochemical processes underlying a drug's mechanism of action.[8][9]

Target Identification and Prioritization

Given that the 2-aminothiazole scaffold is a well-established kinase inhibitor template, a primary step is to identify potential kinase targets for this compound.[7] Studies have shown that 2-aminothiazole derivatives can inhibit a range of kinases, including Src family kinases, Cyclin-Dependent Kinase 2 (CDK2), Checkpoint Kinase 1 (CHK1), and Hec1/Nek2.[4][10][11][12] Therefore, a logical starting point for in silico analysis is to model the interaction of the compound with these and other structurally related kinases.

Potential Kinase Targets for this compound:

Target FamilySpecific KinaseRationale
Src Family Kinases Lck, SrcThe 2-aminothiazole scaffold is a known inhibitor template.[7]
Cyclin-Dependent Kinases CDK2High-throughput screening has identified 2-aminothiazole derivatives as potent CDK2 inhibitors.[12]
Checkpoint Kinases CHK1Derivatives have been designed as potent CHK1 inhibitors for cancer therapy.[11]
NIMA-Related Kinases Nek2QSAR and docking studies have implicated 2-aminothiazoles in Hec1/Nek2 inhibition.[4][10]
Receptor Tyrosine Kinases VEGFR-2, EGFRThiazole-based compounds have shown inhibitory effects on these key signaling kinases.[6][13]

Methodologies: A Step-by-Step Computational Workflow

A robust in silico evaluation involves a multi-step process, beginning with molecular docking to predict binding poses and followed by molecular dynamics simulations to assess the stability of the predicted complex.

Below is a diagram illustrating the general experimental workflow for the in silico analysis of a protein-ligand interaction.

G cluster_prep Preparation Stage cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation PDB 1. Obtain Protein Structure (e.g., from PDB) ReceptorPrep 3. Prepare Receptor (Add Hydrogens, Assign Charges) PDB->ReceptorPrep LigandPrep 2. Prepare Ligand (2D to 3D, Energy Minimization) GridGen 4. Define Binding Site & Generate Grid LigandPrep->GridGen ReceptorPrep->GridGen Docking 5. Run Docking Algorithm (e.g., AutoDock, GOLD) GridGen->Docking PoseAnalysis 6. Analyze Binding Poses & Scoring Docking->PoseAnalysis Topology 7. Generate Complex Topology (Protein + Ligand) PoseAnalysis->Topology Select Best Pose Solvation 8. Solvate System & Add Ions Topology->Solvation MD_Run 9. Minimization, Equilibration, & Production MD Solvation->MD_Run Trajectory 10. Analyze Trajectory (RMSD, RMSF, Interactions) MD_Run->Trajectory

Caption: General workflow for in silico protein-ligand interaction analysis.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] The process involves sampling ligand conformations within the binding site and ranking them using a scoring function.[8][14]

Experimental Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D format using software like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign appropriate atom types and partial charges.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, such as water, co-solvents, and existing ligands.

    • Add polar hydrogens and assign partial charges (e.g., Kollman charges).

    • If the protein has missing loops or residues, they should be modeled using homology modeling servers.

  • Grid Generation and Docking:

    • Define the binding site. This is typically centered on the co-crystallized ligand or identified through literature or binding site prediction tools.

    • Generate a grid box that encompasses the entire binding pocket.

    • Perform the docking simulation using a program like AutoDock Vina or GOLD.[14] A genetic algorithm is often used to explore various ligand poses.[14]

    • Typically, 10-20 binding modes are generated and ranked based on their predicted binding affinity (scoring function).

  • Analysis of Results:

    • The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site residues.

    • The pose that exhibits the most favorable interactions and the best docking score is selected for further analysis.

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the docked pose and the flexibility of the system.[15]

Experimental Protocol:

  • System Preparation:

    • Use the best-ranked pose from molecular docking as the starting structure for the protein-ligand complex.

    • Generate topology and parameter files for both the protein (using a force field like CHARMM36 or AMBER) and the ligand (using a server like CGenFF).[16][17]

    • Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water molecules).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation Stages:

    • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries.

    • Equilibration: Conduct a two-phase equilibration.

      • NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

      • NPT Ensemble (Isothermal-Isobaric): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Gradually release the position restraints.

    • Production MD: Run the production simulation for a sufficient duration (e.g., 100-200 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

Data Presentation and Interpretation

Quantitative data from in silico modeling should be presented clearly to facilitate interpretation and comparison.

Table 1: Hypothetical Molecular Docking Results for 5-Bromothiazol-2-amine against Kinase Targets

Target Kinase (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Other Key Interactions
CDK2 (e.g., 1HCK) -8.5Leu83, Glu81Hydrophobic interactions with Ile10, Val18
Lck (e.g., 2OF2) -9.2Met319, Glu317Pi-sulfur interaction with Met319
CHK1 (e.g., 2YM8) -7.9Cys87, Glu134Halogen bond with backbone carbonyl
VEGFR-2 (e.g., 4ASD) -8.8Cys919, Asp1046Hydrophobic interactions with Val848, Leu840

Table 2: Hypothetical MD Simulation Stability Metrics (100 ns Simulation)

ComplexAverage Protein Backbone RMSD (Å)Average Ligand RMSD (Å)Key Hydrogen Bond Occupancy (%)
CDK2-Ligand 1.8 ± 0.31.2 ± 0.4Leu83 (85%), Glu81 (65%)
Lck-Ligand 2.1 ± 0.41.5 ± 0.5Met319 (92%)

Potential Signaling Pathway Modulation

Based on the likely inhibition of kinases like CDK2, this compound could interfere with the cell cycle signaling pathway. CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition.

G GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras/MAPK Pathway GFR->Ras CycD Cyclin D Ras->CycD Upregulates CDK46 CDK4/6 CycD->CDK46 Rb pRb CDK46->Rb Phosphorylates (Inactive) E2F E2F Rb->E2F CycE Cyclin E E2F->CycE Upregulates S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CDK2 CDK2 CycE->CDK2 CDK2->Rb Hyper-phosphorylates Inhibitor 5-Bromothiazol-2-amine (Hypothesized) Inhibitor->CDK2 Inhibition

References

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered aromatic ring system, containing both sulfur and nitrogen atoms, serves as a crucial pharmacophore in a variety of therapeutic agents. Its ability to engage in diverse molecular interactions has led to the development of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. This technical guide provides a comprehensive review of 2-aminothiazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and applications in medicinal chemistry, with a particular emphasis on their anticancer and antimicrobial activities.

Synthesis of the 2-Aminothiazole Core

The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis .[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the 2-aminothiazole ring.[1][2] The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][5] The versatility of this method allows for the introduction of various substituents at different positions of the thiazole ring, enabling the generation of diverse chemical libraries for drug discovery.[3]

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product alpha-Haloketone alpha-Haloketone Condensation Condensation alpha-Haloketone->Condensation Thiourea Thiourea Thiourea->Condensation Cyclization_Dehydration Intramolecular Cyclization & Dehydration Condensation->Cyclization_Dehydration 2-Aminothiazole 2-Aminothiazole Cyclization_Dehydration->2-Aminothiazole

General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a wide range of cancer cell lines.[6][7] The anticancer mechanism of these derivatives is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6] A notable example is Dasatinib, a multi-targeted kinase inhibitor containing a 2-aminothiazole core, which is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Kinase Inhibition and Signaling Pathways

Many 2-aminothiazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular signaling.[8] Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.

Src Family Kinases: The Src family of non-receptor tyrosine kinases plays a pivotal role in various cellular processes, including cell growth, migration, and survival.[8][9] Aberrant Src activation is frequently observed in various cancers and is associated with tumor progression and metastasis.[10] Several 2-aminothiazole derivatives have been developed as potent Src inhibitors. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting Src-mediated signaling pathways.[8][11]

Src_Signaling_Pathway Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Two_Aminothiazole_Inhibitor 2-Aminothiazole Inhibitor Two_Aminothiazole_Inhibitor->Src Inhibition Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Inhibition of the Src kinase signaling pathway by 2-aminothiazole derivatives.

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis and cell division.[12][13] Overexpression of Aurora kinases is common in many cancers and is associated with chromosomal instability and tumorigenesis.[14][15] 2-Aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[16]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Dasatinib K562 (Leukemia)<1 µM[17]
Compound 20 H1299 (Lung Cancer)4.89 µM[7]
SHG-44 (Glioma)4.03 µM[7]
Compound 28 HT29 (Colon Cancer)0.63 µM[7]
HeLa (Cervical Cancer)6.05 µM[7]
A549 (Lung Cancer)8.64 µM[7]
Thiazolyl-thiourea derivative 88 HS 578T (Breast Cancer)0.8 µM[18]
Compound 17b MCF-7 (Breast Cancer)1.86 µM[19]
Compounds 23 & 24 HepG2 (Liver Cancer)0.51 mM & 0.57 mM[7]
PC12 (Pheochromocytoma)0.309 mM & 0.298 mM[7]

Antimicrobial Activity of 2-Aminothiazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to public health, necessitating the development of novel antimicrobial agents. 2-Aminothiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[20][21] Their mechanism of action can vary, including the inhibition of essential enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected 2-aminothiazole derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Piperazinyl derivative 121d Staphylococcus aureus2[20]
Escherichia coli4[20]
Pseudomonas aeruginosa8[20]
Thiazolyl-thiourea derivatives Staphylococcus aureus4 - 16[18]
Staphylococcus epidermidis4 - 16[18]
Compound 13a Antibacterial46.9 - 93.7[22]
Antifungal5.8 - 7.8[22]
Compound 144 Bacillus cereusNot specified, but highest activity[18]

Experimental Protocols

General Workflow for Drug Discovery

The discovery and development of new 2-aminothiazole-based drugs follow a multi-stage process, from initial target identification to clinical trials and regulatory approval.[23][24][25][26]

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo & In vitro studies) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Post-Market Surveillance Clinical->Approval

A generalized workflow for the drug discovery and development process.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29][30][31]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[28]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[31]

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[32][33][34][35][36]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[32]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 2-aminothiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[36]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[34]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[35]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[32]

  • MIC Determination: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity (growth).[33]

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the discovery of numerous derivatives with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this technical guide highlight the importance of this scaffold and provide a foundation for the future design and development of novel 2-aminothiazole-based therapeutic agents. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

Storage and Stability of 5-Bromothiazol-2-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of 5-Bromothiazol-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support researchers and drug development professionals in ensuring the quality and integrity of this compound throughout its lifecycle.

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules, including Aurora kinase inhibitors.[1][2] The inherent reactivity of the 2-aminothiazole ring system, coupled with the presence of a bromine substituent, necessitates a thorough understanding of its stability profile to ensure reproducible experimental results and the development of stable pharmaceutical products. This guide outlines the recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of this compound.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the purity and stability of this compound. The following conditions are recommended based on available safety data sheets and general chemical principles for halogenated thiazole compounds.

Storage Conditions Summary:

ParameterRecommendationRationaleCitations
Temperature 10°C to 25°C (Cool, controlled room temperature)To minimize thermal degradation.[3][4]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).The compound is noted to be hygroscopic and air-sensitive.[5][5]
Light Store in a dark place.To prevent potential photodegradation.[4][4]
Environment Dry, well-ventilated area.To prevent hydrolysis due to moisture absorption.[4][6]

Handling Precautions:

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

  • Avoid contact with skin and eyes.[6]

  • Prevent dust formation during handling.[5]

  • Keep away from strong oxidizing agents, as they are incompatible.[6]

Stability Profile and Degradation Pathways

While specific, publicly available long-term and accelerated stability data for this compound is limited, the stability of 2-aminothiazole derivatives is known to be influenced by several factors. Forced degradation studies, which subject the compound to stress conditions, are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7]

Potential Degradation Pathways: Based on the chemistry of related 2-aminothiazole compounds, the following degradation pathways are anticipated:

  • Hydrolysis: The 2-aminothiazole ring and the exocyclic amino group can be susceptible to hydrolysis under acidic or basic conditions. This can lead to the opening of the thiazole ring or modification of the amino group.[7]

  • Oxidation: The thiazole ring is susceptible to oxidation, which can result in the formation of various oxidized derivatives and potentially ring-cleaved products.[7]

  • Photodegradation: Exposure to light, particularly UV light, can induce complex rearrangements and degradation of the thiazole moiety.[7] A study on a structurally related thiazole compound indicated that photo-oxygenation can occur, leading to an unstable endoperoxide that rearranges to a final degradation product.[8]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the release of gases such as carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[9]

The following diagram illustrates the logical workflow for investigating these potential degradation pathways.

Workflow for Investigating Degradation Pathways cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcomes Outcomes Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV Acid_Hydrolysis->HPLC Base_Hydrolysis Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base_Hydrolysis->HPLC Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 105°C, solid state) Thermal->HPLC Photolytic Photolytic Stress (UV and visible light) Photolytic->HPLC LCMS LC-MS/MS HPLC->LCMS Degradation_Profile Degradation Profile (% Degradation) HPLC->Degradation_Profile Identify_Degradants Identification of Degradation Products LCMS->Identify_Degradants Pathway_Elucidation Elucidation of Degradation Pathways Identify_Degradants->Pathway_Elucidation API 5-Bromothiazol-2-amine hydrochloride API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidation API->Thermal API->Photolytic

Workflow for Investigating Degradation Pathways

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the stability testing of this compound.

Forced Degradation Study Protocol

This protocol is adapted from general guidelines for forced degradation studies and methodologies applied to similar 2-aminothiazole compounds.[7] The goal is to generate potential degradation products to develop and validate a stability-indicating analytical method. The target degradation is typically 5-20%.[10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 105°C for 48 hours. Dissolve in a suitable solvent before analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light.

3. Sample Analysis:

  • Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 4.2), comparing them to an unstressed control solution (the stock solution diluted with an equal volume of water or kept at room temperature).

Stability-Indicating HPLC Method (General Purpose)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[7] The following is a general-purpose method that should be optimized for the specific instrumentation and degradation products of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run to elute more hydrophobic compounds. A typical gradient might be: 0-5 min: 95% A, 5% B; 5-25 min: linear gradient to 5% A, 95% B; 25-30 min: hold at 5% A, 95% B; 30.1-35 min: return to 95% A, 5% B (re-equilibration).
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan of the parent compound (e.g., 254 nm or the λmax).
Injection Volume 10 µL
Column Temperature 30°C

Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[11] Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Aurora Kinase Inhibition Assay

As this compound is a precursor to Aurora kinase inhibitors, assessing the impact of its degradation on biological activity is crucial. The following is a general protocol for an in vitro Aurora kinase inhibition assay.[5][12][13]

1. Reagents and Materials:

  • Recombinant human Aurora Kinase A

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (this compound and its stressed/degraded samples)

  • Positive control inhibitor (e.g., a known Aurora kinase inhibitor)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well plates

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the test compounds or positive control to the respective wells. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete remaining ATP, followed by a reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction, producing a luminescent signal.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for assessing the impact of degradation on biological activity.

Workflow for Assessing Impact of Degradation on Biological Activity cluster_Sample_Preparation Sample Preparation cluster_Biological_Assay Biological Assay cluster_Data_Analysis Data Analysis Unstressed_API Unstressed 5-Bromothiazol-2-amine HCl Kinase_Assay Aurora Kinase Inhibition Assay Unstressed_API->Kinase_Assay Stressed_Samples Stressed (Degraded) Samples Stressed_Samples->Kinase_Assay IC50_Unstressed Determine IC50 of Unstressed API Kinase_Assay->IC50_Unstressed IC50_Stressed Determine IC50 of Stressed Samples Kinase_Assay->IC50_Stressed Compare_Activity Compare Biological Activity IC50_Unstressed->Compare_Activity IC50_Stressed->Compare_Activity

Assessing the Impact of Degradation on Biological Activity

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development outcomes. Adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is essential to minimize degradation. A thorough understanding of its potential degradation pathways, including hydrolysis, oxidation, and photolysis, allows for the development of robust formulations and analytical methods. The experimental protocols provided in this guide offer a framework for researchers to conduct forced degradation studies and develop stability-indicating methods to ensure the integrity of this important chemical intermediate. Further studies are warranted to isolate and characterize the specific degradation products and to quantitatively assess their impact on the biological activity of downstream products.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromothiazol-2-amine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The selective introduction of a bromine atom at the C5 position of the 2-aminothiazole nucleus provides a versatile handle for further functionalization, often through cross-coupling reactions. This document outlines detailed protocols for the synthesis of 5-bromothiazol-2-amine hydrochloride from 2-aminothiazole, presenting various methodologies to accommodate different laboratory settings and reagent availability.

Reaction Principle

The synthesis of 5-bromothiazol-2-amine involves the electrophilic substitution of a bromine atom onto the electron-rich thiazole ring of 2-aminothiazole. The amino group at the 2-position activates the ring, directing the substitution primarily to the 5-position. The subsequent treatment with hydrochloric acid affords the corresponding hydrochloride salt.

Experimental Protocols

Several effective methods for the bromination of 2-aminothiazole have been reported. Below are detailed protocols for three common approaches.

Protocol 1: Bromination using Bromine in Acetic Acid

This classic method employs elemental bromine as the brominating agent in an acidic medium.

Materials:

  • 2-Aminothiazole

  • Glacial Acetic Acid

  • Bromine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl) solution (e.g., in diethyl ether or isopropanol)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromothiazol-2-amine.

  • Purify the crude product by column chromatography on silica gel.

  • To prepare the hydrochloride salt, dissolve the purified 5-bromothiazol-2-amine in a suitable solvent like diethyl ether or isopropanol and add a solution of hydrochloric acid in the same solvent.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent, often leading to cleaner reactions and higher yields of the mono-brominated product.

Materials:

  • 2-Aminothiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Chloroform

  • Aqueous Ammonia (0.1 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-aminothiazole (1 equivalent) in acetonitrile or chloroform in a round-bottom flask.

  • Cool the solution to a temperature between 0°C and -10°C.

  • Add N-Bromosuccinimide (1.0 to 1.1 equivalents) portion-wise to the cooled solution while stirring.

  • Maintain the low temperature and stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction and dissolve the residue in ethyl acetate.

  • Wash the organic layer with 0.1 M aqueous ammonia.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

  • Prepare the hydrochloride salt as described in Protocol 1.

Protocol 3: Bromination using Copper(II) Bromide (CuBr₂)

CuBr₂ is an effective reagent for the regioselective bromination of 2-aminothiazoles at the C5 position under mild conditions.[1]

Materials:

  • 2-Aminothiazole

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile

Procedure:

  • Dissolve 2-aminothiazole (1 equivalent) and CuBr₂ (1 equivalent) in acetonitrile in a reaction flask.

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by evaporating the solvent and purifying the residue.

  • Prepare the hydrochloride salt as described in Protocol 1.

Data Presentation

MethodBrominating AgentSolventTemperatureReaction TimeYield (%)Reference
1Bromine (Br₂)Acetic Acid0°C to RT2 hours75[2]
2N-Bromosuccinimide (NBS)Acetonitrile/Chloroform0°C to -10°CVaries-[3]
3Copper(II) Bromide (CuBr₂)AcetonitrileRoom Temperature15-120 minHigh[1]
4EnzymaticKBr, VHPO, H₂O₂Aqueous Buffer30°C52 (isolated)[4]

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound start Start: 2-Aminothiazole dissolution Dissolution in Solvent (e.g., Acetic Acid) start->dissolution cooling Cooling to 0°C dissolution->cooling bromination Addition of Brominating Agent (e.g., Bromine) cooling->bromination reaction Reaction at Room Temperature bromination->reaction neutralization Neutralization with Saturated NaHCO₃ reaction->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration purification Purification by Column Chromatography concentration->purification free_base 5-Bromothiazol-2-amine (Free Base) purification->free_base hcl_formation Formation of Hydrochloride Salt (Addition of HCl) free_base->hcl_formation final_product Final Product: This compound hcl_formation->final_product

Caption: Workflow for the synthesis of 5-Bromothiazol-2-amine HCl.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive brominating agent (e.g., old NBS).Use freshly recrystallized NBS or a new bottle of bromine.
Formation of multiple products (e.g., di-bromination)Reaction temperature too high; Excess brominating agent.Perform the reaction at a lower temperature (e.g., 0°C or -10°C). Use a strict 1:1 stoichiometry of the brominating agent.
Product decomposition during purificationSensitivity of the product to silica gel; Thermal instability.Use deactivated silica gel (e.g., treated with triethylamine) for chromatography. Avoid high temperatures during solvent evaporation.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic; handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic acid is corrosive.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

References

Application Notes and Protocols for Suzuki Coupling with 5-Bromothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. Its versatile structure serves as a cornerstone in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and highly utilized method for the formation of carbon-carbon bonds, enabling the straightforward introduction of aryl and heteroaryl substituents onto the thiazole core.

This document provides a detailed protocol for the Suzuki coupling of 5-Bromothiazol-2-amine hydrochloride with various arylboronic acids. The functionalization at the C5-position is of significant interest for structure-activity relationship (SAR) studies in drug discovery programs. The presence of the amino group and the use of the hydrochloride salt of the starting material necessitate careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base.

Reaction Principle and Logical Workflow

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

A crucial aspect when using this compound is the initial in-situ neutralization of the hydrochloride salt by the base to generate the free amine, which is the active form in the catalytic cycle. An excess of base is also required to facilitate the transmetalation step by activating the boronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine 5-Bromothiazol-2-amine HCl, Arylboronic Acid, Base, and Pd Catalyst/Ligand in a Schlenk Flask inert Evacuate and backfill with inert gas (e.g., Argon) 3x start->inert solvent Add degassed solvent inert->solvent heat Heat the reaction mixture (e.g., 80-110 °C) with stirring solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent, wash with water and brine cool->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify by column chromatography dry->purify

Caption: A step-by-step workflow for the Suzuki coupling of this compound.

Data Presentation: Representative Yields

The following table summarizes representative quantitative data for the Suzuki coupling of 5-bromothiazole-2-amine derivatives with various arylboronic acids under different reaction conditions. Please note that yields are based on similar reactions reported in the literature and may require optimization for this specific substrate.[1][2][3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O10012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane9016~92
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1108~88
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O9015~78
54-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O9015~82
64-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O9015~80

Experimental Protocols

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 3-4 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water (4:1), Toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.). If using a solid palladium catalyst and ligand, add them to the flask at this stage.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 8-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-arylthiazole.

Signaling Pathway Visualization

The 2-amino-5-arylthiazole core is a key pharmacophore in many kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases such as cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such compounds.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation Transcription Transcription Factor Effector->Transcription Gene Gene Expression Transcription->Gene Inhibitor 2-Amino-5-arylthiazole (Kinase Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a 2-amino-5-arylthiazole derivative.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-amino-5-arylthiazoles from this compound. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented in this document provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of compounds.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials, by coupling an amine with an aryl halide or pseudohalide.[2] The reaction is valued for its broad substrate scope and functional group tolerance, often providing a more efficient and milder alternative to traditional methods like nucleophilic aromatic substitution.[3]

This document provides a detailed protocol for the N-arylation of 5-bromothiazol-2-amine hydrochloride, a substrate class that presents unique challenges. Due to the lower pKa of the 2-amino group on the thiazole ring, its reactivity is more comparable to that of an amide than a typical aniline.[1] The following protocols are adapted from established methods for the N-arylation of 2-aminothiazole derivatives and take into account the hydrochloride salt form of the starting material.[1][4]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5] A Pd(0) species undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then coordinates with the amine. After deprotonation of the coordinated amine by a base, the resulting amide complex undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[5] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of the catalytic cycle.[6]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide. This protocol is based on optimized conditions for the N-arylation of 2-aminothiazoles.[1]

Note on the Starting Material: this compound requires an additional equivalent of base to neutralize the hydrochloride salt and liberate the free amine for the catalytic reaction.

Materials and Reagents
  • This compound

  • Aryl bromide (or triflate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • tBuBrettPhos (L1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • tert-Butanol (t-BuOH), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

General Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), palladium(II) acetate (0.015 equiv., 1.5 mol%), and tBuBrettPhos (0.033 equiv., 3.3 mol%).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (2.4 equiv.). Note: 1.4 equivalents are for the catalytic cycle and 1.0 equivalent is to neutralize the hydrochloride salt.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous tert-butanol (t-BuOH) via syringe to achieve a concentration of approximately 0.25 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl-5-bromothiazol-2-amine.

Data Presentation

The following table summarizes the optimized reaction conditions for the N-arylation of 2-aminothiazole, which serves as a model for the reaction with this compound.[1]

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂1.5 mol%
Ligand tBuBrettPhos (L1)3.3 mol%
Base K₂CO₃1.4 equiv. (plus 1.0 equiv. for HCl salt)
Solvent t-BuOH0.25 M concentration
Temperature 110 °C
Amine Substrate 5-Bromothiazol-2-amine HCl1.0 equiv.
Aryl Halide Aryl bromide or triflate1.0 - 1.2 equiv.
Atmosphere Inert (Argon or Nitrogen)

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product BaseH [Base-H]⁺X⁻ ArylHalide Ar-X ArylHalide->Pd0 Amine R₂NH Amine->PdII_Aryl Base Base Base->PdII_Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow start Start: Oven-dried Schlenk Flask add_reagents Add Solids: 5-Bromothiazol-2-amine HCl Aryl Bromide Pd(OAc)₂ tBuBrettPhos K₂CO₃ start->add_reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Argon x3) add_reagents->inert_atmosphere add_solvent Add Anhydrous t-BuOH via Syringe inert_atmosphere->add_solvent heating Heat to 110 °C with Vigorous Stirring (3-5 hours) add_solvent->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Cool to RT, then perform Aqueous Work-up monitoring->workup purification Purify Crude Product by Flash Column Chromatography workup->purification end End: Isolated N-Aryl-5-bromothiazol-2-amine purification->end

Caption: Experimental workflow for the amination reaction.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Bromothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal template for the design of potent and selective inhibitors. 5-Bromothiazol-2-amine hydrochloride serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors, leveraging the bromine atom as a handle for various cross-coupling reactions to introduce molecular complexity and modulate biological activity.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of inhibitors targeting key oncogenic kinases, including Aurora kinases, Src family kinases, and Bcr-Abl.

Data Presentation: Kinase Inhibitor Activity

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using 2-aminothiazole scaffolds, including those structurally related to derivatives of 5-Bromothiazol-2-amine.

Compound IDTarget KinaseIC50 (nM)Citation
Aurora Kinase Inhibitors
AMG-900Aurora A, B, C5, 4, 1[1]
SNS-314Aurora A, B, C9, 31, 3[1]
R763Aurora A, B, C4, 4.8, 6.8[1]
Src Family Kinase Inhibitors
DasatinibSrc0.5[2]
PP2Lck, Fyn4, 5[2]
SU6656Src, Yes, Lyn, Fyn280, 20, 130, 170[2]
Bcr-Abl Kinase Inhibitors
DasatinibBcr-Abl<1.0[2]
Compound 3mBcr-Abl (T315I mutant)39,890[3]
Compound 11bBcr-Abl15[4]

Experimental Protocols

Protocol 1: Free-Basing of this compound

Prior to its use in many coupling reactions, the hydrochloride salt of 5-Bromothiazol-2-amine must be converted to the free base.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Remove the resulting precipitate (triethylamine hydrochloride) by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-Bromothiazol-2-amine.

  • The crude product can be used directly in subsequent steps or purified further by dissolving in ethyl acetate, washing with saturated NaHCO₃ solution and brine, drying over anhydrous Na₂SO₄, and concentrating in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between the 5-position of the thiazole ring and various aryl or heteroaryl groups.

Materials:

  • 5-Bromothiazol-2-amine (from Protocol 1)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask or microwave vial, combine 5-Bromothiazol-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture at 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl-2-aminothiazoles, a common motif in kinase inhibitors.

Materials:

  • 5-Bromothiazol-2-amine (from Protocol 1)

  • Aryl or heteroaryl amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-Bromothiazol-2-amine (1.0 eq), the amine coupling partner (1.2 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., Xantphos, 3 mol%), and the base (e.g., Cs₂CO₃, 1.8 eq).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture at 90-110 °C under an inert atmosphere until completion (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired N-arylated product.

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_freebase Free-Basing cluster_coupling Cross-Coupling Reactions cluster_product Final Product start 5-Bromothiazol-2-amine Hydrochloride freebase 5-Bromothiazol-2-amine (Free Base) start->freebase  TEA, THF suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) freebase->suzuki  Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) freebase->buchwald  Amine, Pd catalyst, Ligand, Base inhibitor Kinase Inhibitor suzuki->inhibitor buchwald->inhibitor

Caption: General workflow for the synthesis of kinase inhibitors.

Aurora Kinase Signaling Pathway

Centrosome_Maturation Centrosome Maturation & Separation Mitosis Mitotic Progression Centrosome_Maturation->Mitosis Spindle_Assembly Spindle Assembly Spindle_Assembly->Mitosis Chromosome_Segregation Chromosome Segregation Chromosome_Segregation->Mitosis Cytokinesis Cytokinesis Cytokinesis->Mitosis Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Inhibitor 5-Bromothiazol-2-amine -derived Inhibitor Aurora_Kinases Aurora_Kinases Inhibitor->Aurora_Kinases Inhibition Aurora_Kinases->Spindle_Assembly Aurora_Kinases->Chromosome_Segregation Aurora_Kinases->Cytokinesis

Caption: Simplified Aurora Kinase signaling pathway in mitosis.

Src Family Kinase Signaling Pathway

Src Src Family Kinases (e.g., Src, Lck, Fyn) PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Migration Migration Src->Migration Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Inhibitor 5-Bromothiazol-2-amine -derived Inhibitor Inhibitor->Src Inhibition

Caption: Overview of Src family kinase signaling pathways.

Bcr-Abl Signaling Pathway

Grb2_SOS Grb2/SOS Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Grb2_SOS->Ras_Raf_MEK_ERK Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation PI3K_Akt PI3K/Akt Pathway Survival Cell Survival (Anti-apoptotic) PI3K_Akt->Survival JAK_STAT JAK/STAT Pathway JAK_STAT->Survival Inhibitor 5-Bromothiazol-2-amine -derived Inhibitor Bcr_Abl Bcr_Abl Inhibitor->Bcr_Abl Inhibition Bcr_Abl->PI3K_Akt Bcr_Abl->JAK_STAT

Caption: Key signaling pathways activated by the Bcr-Abl oncoprotein.

References

Novel Anticancer Agents from 5-Bromothiazol-2-amine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, 2-aminothiazole derivatives have garnered significant attention for their potential as anticancer agents. This document provides detailed application notes and protocols for the preparation of novel anticancer agents starting from the readily available building block, 5-Bromothiazol-2-amine hydrochloride. The protocols cover key synthetic transformations, including palladium-catalyzed cross-coupling reactions, and methods for biological evaluation. Additionally, this guide summarizes the quantitative data of representative compounds and visualizes key signaling pathways implicated in their mechanism of action.

Introduction

The 2-aminothiazole moiety is a key pharmacophore found in several clinically approved drugs, including the kinase inhibitor Dasatinib. The presence of a bromine atom at the 5-position of the thiazole ring in this compound offers a versatile handle for introducing a wide range of substituents through various chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. Common synthetic strategies involve targeting the bromine atom for C-C and C-N bond formation, as well as modifying the 2-amino group. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Synthetic Protocols

The following protocols outline general procedures for the synthesis of novel 2,5-disubstituted thiazole derivatives from this compound.

General Suzuki Coupling for the Synthesis of 5-Aryl-2-aminothiazoles

This protocol describes the palladium-catalyzed Suzuki coupling of 5-Bromothiazol-2-amine with an appropriate arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-Bromothiazol-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-aminothiazoles

This protocol details the palladium- and copper-catalyzed Sonogashira coupling of 5-Bromothiazol-2-amine with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., DMF or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-Bromothiazol-2-amine (1.0 eq), the palladium catalyst (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalysts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Acylation of the 2-Amino Group

This protocol describes the acylation of the 2-amino group of a 5-substituted-2-aminothiazole derivative.

Materials:

  • 5-Substituted-2-aminothiazole

  • Acyl chloride or acid anhydride (e.g., acetyl chloride)

  • Base (e.g., pyridine or triethylamine)

  • Solvent (e.g., dichloromethane or THF)

Procedure:

  • Dissolve the 5-substituted-2-aminothiazole (1.0 eq) in the solvent.

  • Add the base (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Data Presentation

The following table summarizes the in vitro anticancer activity of representative 2,5-disubstituted thiazole derivatives against various cancer cell lines.

Compound IDR¹ (at C5)R² (at N2)Cancer Cell LineIC₅₀ (µM)Reference
1 4-FluorophenylHKPNB1 overexpressing cellsPotent Inhibition[1][2]
2 ArylAcylH1299 (Lung)4.89[3]
3 ArylAcylSHG-44 (Glioma)4.03[3]
4 PhenylamideHK562 (Leukemia)16.3[3]
5 Paeonol-phenylsulfonylHAGS (Gastric)4.0[4]
6 Paeonol-phenylsulfonylHHT-29 (Colon)4.4[4]
7 DibutylaminoacetamidoHPanc-1 (Pancreatic)43.08[5]

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_synthesis Synthetic Workflow cluster_bio Biological Evaluation 5-Bromothiazol-2-amine_HCl 5-Bromothiazol-2-amine Hydrochloride Suzuki_Coupling Suzuki Coupling (with Arylboronic Acid) 5-Bromothiazol-2-amine_HCl->Suzuki_Coupling Sonogashira_Coupling Sonogashira Coupling (with Terminal Alkyne) 5-Bromothiazol-2-amine_HCl->Sonogashira_Coupling Acylation Acylation of 2-Amino Group Suzuki_Coupling->Acylation Novel_Anticancer_Agents Library of Novel Anticancer Agents Suzuki_Coupling->Novel_Anticancer_Agents Sonogashira_Coupling->Acylation Sonogashira_Coupling->Novel_Anticancer_Agents Acylation->Novel_Anticancer_Agents Cell_Culture Cancer Cell Culture Novel_Anticancer_Agents->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Derivative Thiazole Derivative (Inhibitor) Thiazole_Derivative->PI3K Inhibition Bcr_Abl_Pathway BCR_ABL Bcr-Abl Oncoprotein GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival STAT5->Survival Thiazole_Derivative Thiazole Derivative (Inhibitor) Thiazole_Derivative->BCR_ABL Inhibition Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Mitotic_Arrest Mitotic Arrest & Apoptosis Depolymerization->Tubulin_Dimers Thiazole_Derivative Thiazole Derivative (Inhibitor) Thiazole_Derivative->Polymerization Inhibition Thiazole_Derivative->Mitotic_Arrest

References

Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 5-Bromothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel antimicrobial compounds derived from 5-bromothiazol-2-amine hydrochloride. This document includes detailed experimental protocols, quantitative antimicrobial activity data, and visualizations of synthetic pathways to facilitate research and development in the field of antimicrobial drug discovery.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents. Thiazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The 2-aminothiazole scaffold, in particular, is a privileged structure found in numerous clinically approved drugs.

This compound serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules. The presence of the bromine atom at the 5-position offers a site for further functionalization, allowing for the modulation of the compound's physicochemical properties and biological activity. This document focuses on the synthesis of Schiff bases and other derivatives from this compound and the evaluation of their antimicrobial efficacy.

Data Presentation: Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of various thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. This data is compiled from multiple studies to provide a comparative overview of the antimicrobial potential of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol and its Metal Complexes [1][2]

CompoundS. aureus (ATCC 25923)MRSA (ATCC 43300)E. faecalis (ATCC 29212)P. aeruginosa (ATCC 27853)E. coli (ATCC 25922)K. pneumoniae (ATCC 700603)
Schiff Base Ligand (HL) 125 µg/mL31.25 µg/mL125 µg/mL>250 µg/mL>250 µg/mL>250 µg/mL
Ni(II) Complex 7.81 µg/mL1.95 µg/mL1.95 µg/mL3.91 µg/mL1.95 µg/mL7.81 µg/mL
Zn(II) Complex 31.25 µg/mL62.5 µg/mL62.5 µg/mL31.25 µg/mL62.5 µg/mL15.63 µg/mL
Streptomycin (Standard) 31.25 µg/mL31.25 µg/mL15.63 µg/mL31.25 µg/mL15.63 µg/mL15.63 µg/mL

Table 2: Antimicrobial Activity of Various Thiazole Derivatives [3][4]

Compound IDOrganismMIC (mg/mL)
Compound 3 B. cereus0.47
S. Typhimurium0.47
E. coli0.47
Compound 9 B. cereus0.23
S. Typhimurium0.23
Compound 8 C. albicans0.08-0.23
A. fumigatus0.08-0.23

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of antimicrobial compounds from this compound.

Protocol 1: Neutralization of this compound

This protocol describes the conversion of the hydrochloride salt to the free amine, which is often a necessary prerequisite for subsequent reactions.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Prepare a suspension of this compound (1 equivalent) in tetrahydrofuran (THF).

  • Add triethylamine (TEA) (1.5 equivalents) to the suspension.

  • Stir the mixture at room temperature for 6 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the resulting precipitate by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free amine, 5-Bromothiazol-2-amine.

  • The resulting product can often be used in the next step without further purification.

Protocol 2: Synthesis of Schiff Bases via Conventional Method

This protocol details the synthesis of a Schiff base from 5-bromothiazol-2-amine and an aromatic aldehyde.

Materials:

  • 5-Bromothiazol-2-amine (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., salicylaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 5-Bromothiazol-2-amine (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry it to obtain the crude Schiff base.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified Schiff base.

Protocol 3: Synthesis of Schiff Bases via Microwave-Assisted Method

This protocol offers a more rapid and efficient synthesis of Schiff bases using microwave irradiation.

Materials:

  • 5-Bromothiazol-2-amine (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., salicylaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 5-Bromothiazol-2-amine (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in absolute ethanol.

  • Add a few drops of glacial acetic acid.

  • Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 200 W) for a short duration (e.g., 10 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vessel and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry.

  • Recrystallize from a suitable solvent if necessary.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient broth

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotic (e.g., Streptomycin)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension.

  • Include positive controls (broth with bacteria) and negative controls (broth only) on each plate. Also, include a standard antibiotic as a reference.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate the key synthetic pathways and a proposed mechanism of action for the antimicrobial compounds.

Synthesis_Workflow Start 5-Bromothiazol-2-amine Hydrochloride Neutralization Neutralization (e.g., with Triethylamine) Start->Neutralization FreeAmine 5-Bromothiazol-2-amine (Free Amine) Neutralization->FreeAmine Condensation Schiff Base Condensation (Conventional or Microwave) FreeAmine->Condensation Aldehyde Substituted Aromatic Aldehyde Aldehyde->Condensation SchiffBase Antimicrobial Schiff Base Condensation->SchiffBase

Caption: General workflow for the synthesis of antimicrobial Schiff bases.

Mechanism_of_Action cluster_bacterium Bacterial Cell CellWall Cell Wall/ Membrane Ribosome Ribosome DNA DNA Enzymes Essential Enzymes ThiazoleCompound 5-Bromothiazole Derivative ThiazoleCompound->CellWall Disruption of membrane integrity ThiazoleCompound->Ribosome Inhibition of protein synthesis (e.g., aminoacyl-tRNA synthesis) ThiazoleCompound->DNA Inhibition of DNA gyrase

Caption: Proposed mechanisms of action for thiazole-based antimicrobials.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromothiazol-2-amine hydrochloride. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in a wide range of biologically active compounds.[1][2] The bromine atom at the 5-position serves as a convenient handle for the introduction of various substituents through well-established cross-coupling methodologies, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

This document covers four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a general protocol is provided, along with a summary of typical reaction conditions and expected yields in a tabular format. The information is curated from scientific literature and adapted for the specific substrate, this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is particularly valuable for the synthesis of 5-aryl-2-aminothiazoles, a common motif in pharmacologically active molecules.[3]

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)9085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10080-92
33-Fluorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃THF/H₂O (2:1)8078-88
4Thiophen-2-ylboronic acidPdCl₂(dppf) (5)-Na₂CO₃DMF11075-85
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Reagents 1. Add 5-Bromothiazol-2-amine HCl, Arylboronic acid, and Base to Flask Inert 2. Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst 3. Add Palladium Catalyst Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Reaction 5. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 6. Cooldown and Aqueous Workup Reaction->Workup Purification 7. Column Chromatography Workup->Purification Product Pure 5-Aryl-2-aminothiazole Purification->Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Heck Reaction

The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of 5-vinylthiazole derivatives. These products can serve as versatile intermediates for further chemical transformations.[4][5]

Quantitative Data for Heck Reaction
EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10070-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8065-75
3AcrylonitrilePd₂(dba)₃ (2)P(Cy)₃ (4)NaOAcDMA12060-70
44-VinylpyridinePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane11068-78
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Sealed reaction tube or flask with condenser

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base.

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and filter to remove the catalyst.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)L2(Br) OxAdd->PdII Coord Alkene Coordination PdII->Coord Insertion Migratory Insertion Coord->Insertion Pd_Alkene R-CH2-CH(Ar)-Pd(II)L2(Br) Insertion->Pd_Alkene Beta_Elim β-Hydride Elimination Pd_Alkene->Beta_Elim Product Ar-CH=CH-R Beta_Elim->Product HPdBr H-Pd(II)L2(Br) Beta_Elim->HPdBr Red_Elim Reductive Elimination (Base) HPdBr->Red_Elim Red_Elim->Pd0

Caption: Generalized Heck Reaction Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 5-alkynyl-2-aminothiazoles. This reaction is a powerful tool for introducing alkynyl moieties into organic molecules.[6]

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF7080-90
21-HeptynePd(OAc)₂ (2.5)CuI (5)DIPEATHF6075-85
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NAcetonitrile8082-92
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)PiperidineToluene9070-80
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Degassed solvent (e.g., DMF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the appropriate temperature (e.g., 70 °C) under argon.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Logical Relationship

Sonogashira_Logic cluster_reactants Reactants cluster_catalysts Catalytic System A 5-Bromothiazol-2-amine HCl F Sonogashira Reaction A->F B Terminal Alkyne B->F C Palladium Catalyst C->F D Copper(I) Co-catalyst D->F E Amine Base E->F G 5-Alkynyl-2-aminothiazole Product F->G

Caption: Key Components of the Sonogashira Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines. This reaction provides direct access to 5-amino-substituted 2-aminothiazoles.[7][8]

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11085-95
2AnilinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃t-BuOH10075-85
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)NaOtBuToluene10080-90
4PiperidinePdCl₂(dppf) (5)-LHMDSTHF7078-88
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Oven-dried Schlenk flask

Procedure:

  • To an oven-dried Schlenk flask, add the palladium source, the ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add this compound followed by the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Heat the mixture with stirring (e.g., 110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Hartwig_Workflow Setup 1. Add Pd source, Ligand, and Base to dry flask Inert 2. Establish Inert Atmosphere Setup->Inert Reactants 3. Add 5-Bromothiazol-2-amine HCl, Solvent, and Amine Inert->Reactants Reaction 4. Heat and Stir (Monitor Reaction) Reactants->Reaction Quench 5. Cool and Quench with aq. NH4Cl Reaction->Quench Extraction 6. Organic Extraction and Drying Quench->Extraction Purification 7. Column Chromatography Extraction->Purification Product Pure 5-Amino-2-aminothiazole Purification->Product

Caption: Buchwald-Hartwig Amination Experimental Workflow.

References

Application Notes and Protocols: Scale-up Synthesis of 5-Bromothiazol-2-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiazol-2-amine and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4] Notably, these scaffolds are integral to the development of inhibitors for key signaling pathways implicated in cancer, such as those involving Aurora kinases and the Epidermal Growth Factor Receptor (EGFR).[2][5][6][7] This document provides detailed protocols for the scale-up synthesis of 5-Bromothiazol-2-amine hydrochloride, a common salt form used in pharmaceutical development, along with methods for the synthesis of its derivatives. Safety considerations for large-scale production and purification techniques are also addressed to ensure a safe and efficient workflow.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 5-Bromothiazol-2-amine
Starting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
2-AminothiazoleBromineAcetic Acid0 - 302 h75[8]
2-AminothiazoleN-BromosuccinimideAcetonitrileRoom Temp.Not SpecifiedHighBenchChem
2-AminothiazoleCopper(II) BromideAcetonitrileRoom Temp.Not SpecifiedHighBenchChem
Table 2: Synthesis of 5-Bromothiazol-2-amine Derivatives
PrecursorReactantReaction TypeProductApplicationReference
5-Bromothiazol-2-amine3-(furan-2-yl)propanoic acid, then 4-fluorophenylboronic acidAmide coupling followed by Suzuki reactionN-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideKPNB1 inhibitor, anticancer[4]
2-amino-5-bromothiazoleN-acetyl-sulfanilyl chlorideSulfonamide formation2-N-acetyl-sulfanilamido-5-bromothiazoleAntibacterial intermediate[9]

Experimental Protocols

Protocol 1: Scale-up Synthesis of 5-Bromothiazol-2-amine Hydrobromide

This protocol describes the bromination of 2-aminothiazole at a larger scale, resulting in the hydrobromide salt.

Materials:

  • 2-Aminothiazole

  • 48% Hydrobromic acid

  • Bromine

  • Water

  • Sodium hydrosulfite

  • Decolorizing charcoal

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, charge 2-aminothiazole and a mixture of 48% hydrobromic acid and water.

  • Heat the mixture to reflux.

  • Slowly add an equimolar amount of bromine to the refluxing mixture. The reaction is exothermic and should be controlled to maintain a steady reflux.

  • After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature with agitation, allowing the product to crystallize.

  • For further purification, the crude product can be recrystallized from water with the addition of decolorizing charcoal and a small amount of sodium hydrosulfite.

  • Filter the crystals, wash with cold water, and dry to obtain 2-amino-5-bromothiazole hydrobromide.

Protocol 2: Conversion of 5-Bromothiazol-2-amine Hydrobromide to Hydrochloride Salt

Materials:

  • 5-Bromothiazol-2-amine hydrobromide

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • A suitable organic solvent (e.g., ethyl acetate, dichloromethane)

  • Hydrochloric acid (in a suitable solvent like isopropanol or ether)

Procedure:

  • Suspend 5-Bromothiazol-2-amine hydrobromide in a suitable organic solvent.

  • Add a base to neutralize the hydrobromide and liberate the free amine. Stir until the reaction is complete.

  • Filter off the salt byproduct and wash the organic layer with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and filter.

  • To the solution of the free amine, slowly add a solution of hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with a small amount of the organic solvent, and dry under vacuum to yield this compound.

Protocol 3: Large-Scale Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid compounds at a large scale.

Procedure:

  • Solvent Selection: Identify a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol, isopropanol, or mixtures with water are often good starting points.[10]

  • Dissolution: In a large, clean reaction vessel, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[10]

  • Decolorization (Optional): If the solution has a significant color impurity, a small amount of activated carbon can be added to the hot solution. Stir for a short period and then perform a hot filtration to remove the carbon.[10]

  • Crystallization: Allow the hot, clear solution to cool down slowly and undisturbed to room temperature. This slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[10]

  • Isolation: Collect the crystals by filtration, for instance using a Nutsche filter-dryer for large quantities.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature to remove any residual solvent.

Safety Considerations for Scale-up Bromination

Bromine is a highly corrosive, toxic, and reactive substance, requiring stringent safety protocols during large-scale operations.[11][12]

  • Engineering Controls:

    • All operations should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained system.

    • Use equipment made of compatible materials such as glass, Teflon, or other corrosion-resistant alloys.[12]

    • Install bromine gas detectors and alarms to provide early warnings of leaks.[13]

    • Have an emergency scrubbing system in place to neutralize any accidental release of bromine vapors.[13]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and closed-toe shoes.[12]

    • Use chemical splash goggles and a face shield to protect the eyes and face.

    • For handling large quantities, respiratory protection with appropriate cartridges for acid gases and halogens is mandatory.[11]

  • Handling and Storage:

    • Store bromine in a cool, dry, and well-ventilated area away from incompatible materials such as flammable substances and reducing agents.

    • Use a dedicated and clearly labeled storage area.

    • Transfer bromine using a closed system or under controlled conditions to minimize vapor release.

  • Emergency Procedures:

    • Ensure that safety showers and eyewash stations are readily accessible.

    • Have a spill kit containing a neutralizing agent (e.g., sodium thiosulfate solution) readily available.

    • All personnel should be trained on the specific hazards of bromine and the emergency procedures.

A safer alternative for industrial-scale bromination is the in-situ generation of bromine from less hazardous precursors, which minimizes the risks associated with storing and handling large quantities of elemental bromine.[14][15]

Visualizations

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification 2-Aminothiazole 2-Aminothiazole Bromination Bromination 2-Aminothiazole->Bromination 5-Bromothiazol-2-amine_HBr 5-Bromothiazol-2-amine Hydrobromide Bromination->5-Bromothiazol-2-amine_HBr Neutralization Neutralization 5-Bromothiazol-2-amine_HBr->Neutralization Free_Base 5-Bromothiazol-2-amine (Free Base) Neutralization->Free_Base HCl_Addition HCl Addition Free_Base->HCl_Addition Crude_Product Crude 5-Bromothiazol-2-amine Hydrochloride HCl_Addition->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Filtration_Washing Filtration & Washing Recrystallization->Filtration_Washing Drying Drying Filtration_Washing->Drying Pure_Product Pure 5-Bromothiazol-2-amine Hydrochloride Drying->Pure_Product

Caption: A logical workflow for the synthesis and purification of this compound.

Signaling Pathway: Aurora Kinase Inhibition

G cluster_cell_cycle Cell Cycle Progression cluster_aurora_pathway Aurora Kinase Pathway G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_Kinase_A Aurora Kinase A Mitosis->Aurora_Kinase_A Aurora_Kinase_B Aurora Kinase B Mitosis->Aurora_Kinase_B Spindle_Assembly Spindle Assembly Aurora_Kinase_A->Spindle_Assembly Apoptosis Apoptosis / Cell Cycle Arrest Aurora_Kinase_A->Apoptosis inhibition leads to Chromosome_Segregation Chromosome Segregation Aurora_Kinase_B->Chromosome_Segregation Aurora_Kinase_B->Apoptosis inhibition leads to Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Inhibitor 2-Aminothiazole Derivative (Inhibitor) Inhibitor->Aurora_Kinase_A Inhibitor->Aurora_Kinase_B

Caption: Inhibition of Aurora Kinases A and B by 2-aminothiazole derivatives disrupts mitosis, leading to apoptosis.

Signaling Pathway: EGFR Inhibition

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization_Activation Dimerization & Autophosphorylation EGFR->Dimerization_Activation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization_Activation->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Invasion Downstream_Signaling->Cell_Proliferation Inhibitor 2-Aminothiazole Derivative (Inhibitor) Inhibitor->EGFR Binds to kinase domain

Caption: 2-Aminothiazole derivatives can inhibit the EGFR signaling pathway, blocking downstream effects like cell proliferation.

References

Experimental setup for reactions with 5-Bromothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromothiazol-2-amine and its hydrochloride salt are pivotal heterocyclic building blocks in medicinal chemistry and materials science. The presence of a reactive bromine atom at the C5 position and a nucleophilic amino group at the C2 position allows for diverse chemical modifications. This scaffold is found in a variety of biologically active compounds, including kinase inhibitors and antibacterial agents.[1][2] This document provides detailed protocols for common synthetic transformations involving 5-Bromothiazol-2-amine hydrochloride, including Palladium-catalyzed cross-coupling reactions and N-acylation.

Physicochemical and Safety Data

It is imperative to handle this compound with care, adhering to strict safety protocols. The compound is toxic if swallowed or in contact with skin and causes serious eye irritation.[3] Always consult the full Safety Data Sheet (SDS) before starting any experiment.[3][4][5]

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₃H₄Br₂N₂S (for Hydrobromide salt)[6]
Molecular Weight 259.95 g/mol (for Hydrobromide salt)[6]
Appearance Light yellow to white powder/solid[5]
Melting Point 165 °C (decomposes)[5][7]
Storage Keep tightly closed in a dry, well-ventilated place.[3][6]

Table 2: Hazard and Precautionary Statements

Hazard StatementPrecautionary MeasuresReference
H301 + H311: Toxic if swallowed or in contact with skin.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
H332: Harmful if inhaled.P261: Avoid breathing vapors/mist. P271: Use only outdoors or in a well-ventilated area.[3]
H402: Harmful to aquatic life.P273: Avoid release to the environment.[3]

General Experimental Workflow

The hydrochloride salt is stable but the free amine is often required for reactions. The first step in many protocols is the neutralization of the salt to generate the free base, 5-Bromothiazol-2-amine, which can then be used in subsequent coupling or derivatization steps.

G cluster_start Preparation cluster_reaction Reaction cluster_finish Workup & Purification A 5-Bromothiazol-2-amine Hydrochloride B Neutralization (e.g., TEA, NaHCO₃) A->B C 5-Bromothiazol-2-amine (Free Base) B->C D Cross-Coupling or Acylation Reaction C->D E Aqueous Workup & Extraction D->E F Column Chromatography E->F G Final Product F->G

Caption: General workflow for reactions starting from the hydrochloride salt.

Experimental Protocols

This protocol describes the generation of the free amine from its hydrochloride salt, which is a common prerequisite for subsequent reactions.[7][8]

Materials:

  • This compound

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Suspend this compound (1.0 eq) in THF or EtOAc (approx. 0.3 M).

  • Add triethylamine (1.5 eq) dropwise to the suspension at room temperature.[8] Alternatively, a saturated aqueous solution of NaHCO₃ can be used for extraction.[8]

  • Stir the mixture at room temperature for 4-6 hours. Progress can be monitored by TLC.[8]

  • If using TEA in THF, a precipitate (triethylamine hydrochloride) will form. Remove the precipitate by filtration.[7][8]

  • Concentrate the filtrate under reduced pressure to yield 5-Bromothiazol-2-amine as a solid.

  • If using an extractive workup, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting free base can often be used in the next step without further purification.[7][8]

This protocol details the Palladium-catalyzed C-C bond formation between 5-Bromothiazol-2-amine and an organoboron reagent.[1][2][9] This reaction is fundamental for synthesizing aryl- or heteroaryl-substituted 2-aminothiazoles.

G Pd(0)L2 Pd(0)L2 Pd(II) Complex R-Pd(II)-Br(L2) Pd(0)L2->Pd(II) Complex Oxidative Addition Ar-X R-Br (5-Bromothiazol-2-amine) Ar-X->Pd(II) Complex R-Pd(II)-Ar' R-Pd(II)-Ar'(L2) Pd(II) Complex->R-Pd(II)-Ar' Transmetalation R-B(OR)2 Ar'-B(OH)2 R-B(OR)2->Pd(II) Complex Base Base Base->Pd(II) Complex R-Pd(II)-Ar'->Pd(0)L2 Product R-Ar' (Final Product) R-Pd(II)-Ar'->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterExample ConditionRoleMolar Eq.
Aryl Halide 5-Bromothiazol-2-amineElectrophile1.0
Boronic Acid (4-Fluorophenyl)boronic acidNucleophile1.2 - 2.5
Catalyst Pd(PPh₃)₄Palladium(0) Source0.05 - 0.1
Base K₃PO₄ or Na₂CO₃Activates boronic acid2.0 - 3.0
Solvent 1,4-Dioxane / H₂O (4:1)Reaction Medium-
Temperature 80 - 100 °CThermal Energy-
Time 6 - 24 hoursReaction Duration-

Procedure:

  • To a Schlenk tube or round-bottom flask, add 5-Bromothiazol-2-amine (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

This protocol outlines the Palladium-catalyzed C-N bond formation, coupling 5-Bromothiazol-2-amine with a primary or secondary amine.[10][11][12] This method is highly effective for synthesizing 5-amino-substituted 2-aminothiazoles.

G Pd(0)L Pd(0)L Pd(II) Complex R-Pd(II)-Br(L) Pd(0)L->Pd(II) Complex Oxidative Addition Ar-X R-Br (5-Bromothiazol-2-amine) Ar-X->Pd(II) Complex Amido Complex [R-Pd(II)-NR'₂(L)] Pd(II) Complex->Amido Complex Amine Coordination & Deprotonation Amine R'₂NH Amine->Pd(II) Complex Base Base Base->Pd(II) Complex Amido Complex->Pd(0)L Product R-NR'₂ (Final Product) Amido Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

Reagent/ParameterExample ConditionRoleMolar Eq.
Aryl Halide 5-Bromothiazol-2-amineElectrophile1.0
Amine Morpholine or AnilineNucleophile1.2 - 1.5
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Palladium Source0.01 - 0.05
Ligand Xantphos or BINAPStabilizes Catalyst0.02 - 0.1
Base Cs₂CO₃ or K₂CO₃Proton Scavenger1.5 - 2.5
Solvent Toluene or 1,4-DioxaneReaction Medium-
Temperature 90 - 110 °CThermal Energy-
Time 12 - 24 hoursReaction Duration-

Procedure:

  • To an oven-dried Schlenk tube, add the catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add 5-Bromothiazol-2-amine (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-arylated or N-alkylated product.

References

Application Notes and Protocols for Post-Reaction Workup of 5-Bromothiazol-2-amine Hydrochloride Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the post-reaction workup of common palladium-catalyzed cross-coupling reactions involving 5-Bromothiazol-2-amine hydrochloride, a key building block in medicinal chemistry. The procedures for Suzuki-Miyaura and Buchwald-Hartwig couplings are outlined, with a focus on ensuring the efficient isolation and purification of the desired 2-amino-5-arylthiazole and N-aryl-5-bromothiazol-2-amine products, respectively.

Introduction

5-Bromothiazol-2-amine and its derivatives are prevalent scaffolds in the development of novel therapeutics, particularly as kinase inhibitors. The functionalization of this core structure through palladium-catalyzed cross-coupling reactions is a fundamental strategy in drug discovery. As 5-Bromothiazol-2-amine is often supplied as a hydrochloride salt to improve its stability and handling, the post-reaction workup requires a specific neutralization step to isolate the free amine product. This document details the necessary steps for a successful workup and purification process.

Key Experimental Protocols

Neutralization of this compound for Reaction

Prior to its use in some coupling reactions, or for analytical purposes, the free base of 5-Bromothiazol-2-amine may be required.

Protocol: A suspension of this compound (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in a solvent like tetrahydrofuran (THF) is stirred at room temperature for several hours.[1] The resulting precipitate (triethylamine hydrochloride) is removed by filtration. The filtrate, containing the free base, is concentrated under reduced pressure.[1] The crude product can be used directly in the subsequent reaction without further purification.[1]

ReagentMolar EquivalentPurpose
5-Bromothiazol-2-amine HCl1.0Starting material
Triethylamine1.5Base for neutralization
Tetrahydrofuran (THF)-Solvent
Post-Reaction Workup for Suzuki-Miyaura Coupling

This protocol outlines the general workup procedure following the coupling of 5-Bromothiazol-2-amine (or its hydrochloride salt) with an arylboronic acid.

Protocol:

  • Cooling: Once the reaction is deemed complete by a monitoring technique such as TLC or LC-MS, the reaction mixture is allowed to cool to room temperature.

  • Neutralization (if starting with hydrochloride salt): The reaction mixture is diluted with water and a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is added to neutralize the hydrochloride salt and any acidic byproducts. The pH should be adjusted to approximately 7-8.

  • Extraction: The aqueous mixture is then extracted with an organic solvent, typically ethyl acetate (EtOAc), multiple times (e.g., 3 x 50 mL).[2]

  • Washing: The combined organic layers are washed with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.[2]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to afford the pure 5-arylthiazol-2-amine.[2]

Suzuki-Miyaura Coupling Workup Workflow
Post-Reaction Workup for Buchwald-Hartwig Amination

This protocol details the workup following the N-arylation of 5-Bromothiazol-2-amine with an aryl halide.

Protocol:

  • Cooling: After the reaction is complete, the mixture is cooled to room temperature.

  • Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Extraction: The product is extracted with an organic solvent like ethyl acetate.[3]

  • Washing: The combined organic layers are washed with brine.[3]

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[3]

  • Purification: The crude material is purified by flash column chromatography on silica gel to yield the pure N-aryl-5-bromothiazol-2-amine.

Buchwald-Hartwig Amination Workup Workflow

Data Presentation

The following tables provide representative data for reactions involving 2-amino-5-bromothiazole and related compounds. Note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Amino-5-halothiazole Derivatives

2-Amino-5-halothiazole DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide4-Fluorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4]
2-Amino-5-bromo-4-t-butylthiazolePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O1001275-85[5]
2-Amino-5-bromo-4-t-butylthiazole4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₂CO₃Toluene1101880-90[5]
3-Chloroindazole5-Indole boronic acidP2 (2.5)K₃PO₄Dioxane/H₂O1001580[6]
*Yields are estimates based on similar reactions and require optimization for the specific substrate.[5]

Table 2: Representative Data for Buchwald-Hartwig Amination of 5-Bromothiazoles

5-Bromothiazole DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-cyanothiazoleDiphenylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene1101285[7]
5-Bromo-2-nitrothiazoleDiphenylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene1101282[7]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene1000.17 (MW)90[8]
5-Bromo-imidazo[2,1-b][2][3][9]thiadiazoleAnilinePd₂(dba)₃Not specifiedNot specifiedNot specifiedNot specifiedNot specified24[10]

Biological Context: 2-Aminothiazoles as Kinase Inhibitors

Derivatives of 2-aminothiazole are widely recognized as privileged scaffolds in medicinal chemistry, frequently targeting various protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, 2-amino-5-arylthiazoles have been extensively investigated as inhibitors of kinases such as Src family kinases, Aurora kinases, and protein kinase CK2.[2][3][11]

Below is a diagram illustrating a simplified kinase signaling pathway, highlighting key kinases that are potential targets for 2-aminothiazole derivatives.

Simplified Kinase Signaling Pathway

This diagram illustrates how extracellular signals, such as growth factors, can activate Receptor Tyrosine Kinases (RTKs) at the cell membrane. This activation triggers downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[9][12] Non-receptor tyrosine kinases like Src also play a pivotal role in these pathways, influencing cell proliferation, survival, and migration.[13] 2-Aminothiazole-based inhibitors can target kinases at various points in these pathways, thereby modulating their activity and providing therapeutic benefits.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 5-Bromothiazol-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, thereby improving reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Suzuki coupling reaction with this compound unexpectedly low?

Low yields can stem from several factors. The primary challenges with this substrate are the presence of the electron-rich 2-amino group, which can inhibit the palladium catalyst, and the use of the hydrochloride salt, which complicates the role of the base.[1][2] Inefficient catalyst activity, suboptimal base selection, side reactions like protodebromination (loss of bromine), and poor solubility of starting materials are common culprits.[2]

Q2: How does the hydrochloride salt of 5-Bromothiazol-2-amine affect the reaction?

The hydrochloride salt will react with the base in the reaction mixture. This means that an additional equivalent of base is required to neutralize the HCl before the base can participate in the catalytic cycle (activating the boronic acid). Insufficient base will lead to a dramatic decrease in reaction rate and yield. When using amine hydrochloride salts, it is common to add an additional equivalent of a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIEA) to neutralize the salt before the addition of the inorganic base for the Suzuki coupling.[3]

Q3: What are the most common side reactions observed with this substrate?

The most prevalent side reaction is protodebromination , where the bromine atom is replaced by a hydrogen.[2] This is often exacerbated by high temperatures, the presence of water or other protic sources, and certain catalyst/ligand combinations. Another potential side reaction is the homocoupling of the boronic acid, which is often promoted by the presence of oxygen in the reaction mixture.[4]

Q4: Can I use the unprotected 2-amino group directly in the coupling reaction?

Yes, it is possible to perform the Suzuki coupling without protecting the 2-amino group. However, the free amine can coordinate to the palladium catalyst, potentially inhibiting its activity.[5] If low yields persist despite optimizing other parameters, N-protection should be considered.

Q5: My starting material is not dissolving well in the reaction solvent. What can I do?

While specific solubility data for this compound is limited, related 2-aminothiazole compounds are generally soluble in polar aprotic solvents like DMF, 1,4-dioxane, and THF, often in combination with water.[2] Gentle heating may be required to achieve complete dissolution. It is always recommended to perform a small-scale solubility test before proceeding with the main reaction.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is a common issue and often points to a problem with the catalytic system or the reaction conditions.

Potential Cause Recommended Solution
Catalyst Inhibition/Deactivation The free 2-amino group can coordinate with the palladium center, hindering the catalytic cycle.[5] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired catalytic steps over catalyst inhibition.[2]
Insufficient Base The hydrochloride salt consumes one equivalent of base. Ensure at least 3 equivalents of a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) are used.[1][2]
Inactive Catalyst Ensure the palladium source is of good quality and the reaction is thoroughly degassed to prevent oxidation of the active Pd(0) species.[2]
Low Reaction Temperature While excessive heat can cause decomposition, Suzuki couplings often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[2]
Problem 2: Significant Formation of Side Products (e.g., Protodebromination)

The appearance of significant byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.

Potential Cause Recommended Solution
Protodebromination This side reaction is often caused by a palladium-hydride species.[2] To minimize this, use anhydrous solvents, ensure a rigorously inert atmosphere, and consider milder bases like K₂CO₃ or KF. Lowering the reaction temperature may also help.[2]
Boronic Acid Homocoupling This is typically caused by the presence of oxygen.[4] Ensure the solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst.
N-H Reactivity In some cases, the N-H bond of the amino group can interfere with the reaction. Consider N-protection with a group like Boc (tert-Butyloxycarbonyl), which can sometimes be removed under the reaction conditions.

Experimental Protocols

The following protocols are suggested starting points for the Suzuki coupling of this compound. Optimization will likely be required for specific substrates.

Recommended Starting Conditions for Optimization
Parameter Condition 1 Condition 2 Condition 3
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4-10 mol%)XPhos (4-10 mol%)-
Base K₃PO₄ (3 equiv.)K₂CO₃ (3 equiv.)Cs₂CO₃ (3 equiv.)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)DMF
Temperature 90-110 °C90-110 °C80-100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Data compiled from protocols for similar substrates.[1][2]

General Experimental Protocol
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Workflows and Troubleshooting

Suzuki_Troubleshooting Troubleshooting Low Yield in Suzuki Coupling cluster_troubleshooting Optimization Strategies start Low Yield or No Reaction check_reagents Verify Reagent Quality & Stoichiometry - Fresh Palladium Catalyst? - Anhydrous Base? - Boronic Acid Purity? - Correct Equivalents? start->check_reagents check_conditions Review Reaction Conditions - Temperature? - Reaction Time? - Degassing Thorough? check_reagents->check_conditions Reagents OK side_products Analyze Side Products (TLC, LC-MS) check_conditions->side_products Conditions OK catalyst_optimization Optimize Catalyst System - Screen Ligands (e.g., SPhos, XPhos) - Change Pd Source (e.g., Pd₂(dba)₃) - Increase Catalyst Loading side_products->catalyst_optimization No Side Products (Low Conversion) base_optimization Optimize Base - Screen Bases (K₂CO₃, Cs₂CO₃) - Ensure >3 Equivalents - Use Anhydrous Base side_products->base_optimization Protodebromination nh_protection Consider N-H Protection (e.g., Boc group) side_products->nh_protection Persistent Low Yield solvent_optimization Optimize Solvent - Screen Solvents (Dioxane, Toluene, DMF) - Adjust Water Ratio catalyst_optimization->solvent_optimization success Improved Yield catalyst_optimization->success base_optimization->solvent_optimization base_optimization->success solvent_optimization->success nh_protection->success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 Ar-Pd(II)-Thiazole(L)₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration product Coupled Product reductive_elimination->product thiazole_br 5-Bromothiazol-2-amine thiazole_br->oxidative_addition boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

References

Side reactions in Buchwald-Hartwig amination of 5-Bromothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the Buchwald-Hartwig amination of 5-Bromothiazol-2-amine hydrochloride.

Troubleshooting Guide

Problem: Low or no conversion of starting material.

  • Question: My Buchwald-Hartwig reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes?

  • Answer: Low or no conversion in this reaction is often traced back to several critical factors:

    • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation. Ensure your solvent is thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[1] Using a palladium precatalyst can sometimes give cleaner formation of the active catalytic species compared to salts like Pd(OAc)₂.[2]

    • Insufficient Base: this compound is an acid salt. An extra equivalent of base is required to neutralize the hydrochloride before the catalytic cycle can begin. Failure to account for this will result in no free amine to participate in the reaction.

    • Inappropriate Ligand Choice: The choice of phosphine ligand is critical for the successful coupling of heteroaryl amines.[3] For electron-rich and potentially coordinating heterocycles like 2-aminothiazole, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote efficient reductive elimination.[1][4]

    • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. If you suspect catalyst instability, try running the reaction at a lower temperature for a longer duration.[1]

Problem: Significant formation of 2-aminothiazole (protodebromination).

  • Question: The main byproduct of my reaction is 2-aminothiazole, resulting from the loss of bromine. How can I minimize this side reaction?

  • Answer: Protodebromination, or hydrodehalogenation, is a common side reaction with electron-rich heterocyclic systems like 2-aminothiazoles.[1] This occurs when the aryl halide is converted to an arene, competing with the desired amination. Several strategies can mitigate this issue:

    • Use Milder Bases: Strong bases like NaOt-Bu can sometimes promote protodebromination.[1] Consider switching to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.

    • Optimize Ligand: Certain ligands are more prone to promoting reductive elimination pathways that lead to the desired C-N bond formation over pathways leading to dehalogenation.[5] Screening different bulky biarylphosphine ligands is recommended.

    • Lower Reaction Temperature: High temperatures can favor side reactions. Reducing the reaction temperature may slow the desired amination but can significantly decrease the rate of protodebromination.[1]

    • Ensure Anhydrous Conditions: Traces of water can act as a proton source, facilitating the dehalogenation pathway. Always use freshly dried, anhydrous solvents and reagents.[1]

Problem: The reaction mixture is turning dark or showing signs of decomposition.

  • Question: My reaction turns black, and I'm getting a complex mixture of unidentifiable products. What's happening?

  • Answer: A dark coloration often indicates the formation of palladium black, which is precipitated, inactive palladium metal. This signifies catalyst decomposition. This can be caused by:

    • Excessively High Temperatures: As mentioned, temperatures that are too high can cause the catalyst to decompose.[1]

    • Ligand Degradation: Some phosphine ligands can degrade at high temperatures or in the presence of certain reagents.

    • Substrate Instability: The 2-aminothiazole ring system itself might be unstable under the combination of strong base and high temperature, leading to decomposition pathways. Consider using moderate-strength bases like NaOTMS, which has been shown to limit the decomposition of sensitive five-membered heteroarenes.[6]

Frequently Asked Questions (FAQs)

  • Q1: Do I need to free-base the this compound before the reaction?

    • A1: Not necessarily. You can perform the reaction in situ by adding an additional equivalent of the base used for the catalytic cycle. For example, if your protocol calls for 1.2 equivalents of base for a neutral amine, you should use 2.2 equivalents for the hydrochloride salt. The first equivalent will neutralize the HCl salt, and the subsequent 1.2 equivalents will drive the catalytic reaction.

  • Q2: What is the best general-purpose catalyst and ligand system for this type of coupling?

    • A2: There is no single "best" system, as the optimal choice depends on the specific amine coupling partner. However, a good starting point for challenging heteroaryl aminations involves a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) combined with a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos, SPhos, or RuPhos.[1][4] These ligands have been developed to be highly active for a wide range of C-N couplings.[4][5]

  • Q3: Which solvent is most appropriate for this reaction?

    • A3: Anhydrous, non-protic solvents are standard for Buchwald-Hartwig aminations.[1] Toluene, 1,4-dioxane, and THF are commonly used. Toluene is often favored as it can help precipitate iodide salts in reactions involving aryl iodides, which can otherwise inhibit the catalyst.[7]

  • Q4: Can other side reactions occur besides protodebromination?

    • A4: Yes. While protodebromination is a major concern, other side reactions can include β-hydride elimination if the amine coupling partner has β-hydrogens, leading to an imine product and a hydrodehalogenated arene.[4][8] Additionally, with the multidentate nature of 2-aminothiazole, catalyst inhibition through strong coordination to the palladium center can be an issue, which is another reason why bulky ligands that favor reductive elimination are often necessary.[9]

Data Summary

The following table provides recommended starting conditions for optimizing the Buchwald-Hartwig amination of this compound. These are general ranges and may require further refinement for specific amine coupling partners.

ParameterRecommended Condition/ReagentRationale / Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Precatalysts often provide more consistent results.[2]
Ligand Bulky Biarylphosphine (e.g., XPhos, RuPhos)Essential for coupling electron-rich heterocycles and sterically hindered amines.[1][4]
Pd:Ligand Ratio 1:1 to 1:2A slight excess of ligand can help stabilize the catalyst.
Base K₃PO₄, Cs₂CO₃, or NaOt-BuStart with a milder base like K₃PO₄ to minimize protodebromination.[1] Use 2.2-2.5 equivalents to account for the HCl salt.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Standard non-protic solvents for this reaction.[1]
Temperature 80 - 110 °CStart at the lower end of the range to assess reactivity and minimize side reactions.[1][10]
Concentration 0.1 - 0.5 MTypical concentration range for cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk flask or reaction vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 2.2 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equivalent) followed by the anhydrous, degassed solvent (e.g., Toluene, to achieve 0.2 M concentration).

  • Coupling Partner: Add the amine coupling partner (1.1-1.3 equivalents) via syringe if it is a liquid, or as a solid under a positive flow of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ Desired Product amido_complex->product base_h Base-H⁺Br⁻ amido_complex->base_h reagents Ar-Br (5-Bromothiazol-2-amine) reagents->oa_complex amine R₂NH (Amine) amine->amine_complex base Base base->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Side_Reaction_Pathway start L-Pd(II)(Ar)(Br) Oxidative Addition Complex desired_path L-Pd(II)(Ar)(NR₂) Amido Complex start->desired_path + Amine, Base (Desired Pathway) side_path L-Pd(II)(Ar)(H) Hydrido Complex start->side_path + Proton Source (Side Reaction) product Ar-NR₂ Desired Product desired_path->product Reductive Elimination byproduct Ar-H Protodebromination Byproduct side_path->byproduct Reductive Elimination

Caption: Competing pathways: Desired amination vs. protodebromination side reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_dehalogenation Protodebromination (Ar-H) Observed? start->check_dehalogenation Analyze Crude Mixture check_catalyst Catalyst/Reagent Check check_dehalogenation->check_catalyst No optimize_base 1. Use Milder Base (K₃PO₄) 2. Lower Temperature 3. Ensure Anhydrous Conditions check_dehalogenation->optimize_base Yes optimize_catalyst 1. Screen Bulky Ligands (XPhos, etc.) 2. Check Pd Source Activity 3. Ensure Degassing check_catalyst->optimize_catalyst success Improved Yield optimize_base->success optimize_catalyst->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Purification of 5-Bromothiazol-2-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromothiazol-2-amine hydrochloride and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its derivatives.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Synthesis 1. Incomplete reaction. 2. Formation of over-brominated byproducts (e.g., 2-amino-4,5-dibromothiazole). 3. Residual starting material (2-aminothiazole). 4. Degradation of the product.1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. 2. Control the stoichiometry of the brominating agent and the reaction temperature. 3. Choose an appropriate purification method (recrystallization or column chromatography) to remove impurities. 4. Handle the purified free base quickly as it may have limited stability.[1] The hydrobromide salt is generally more stable.
Product is Highly Colored (Yellow, Brown, or Red) 1. Presence of colored impurities from the reaction. 2. Degradation of the product upon exposure to air or light.1. During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2] 2. For column chromatography, ensure the chosen solvent system effectively separates the colored impurities from the desired product. 3. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.[3]
Low Yield After Purification 1. Recrystallization:     a. The chosen solvent is too good, even at low temperatures.     b. The product is too soluble in the wash solvent.     c. Premature crystallization during hot filtration. 2. Column Chromatography:     a. The product is highly polar and adheres strongly to the silica gel.     b. The chosen eluent is not polar enough to elute the product.     c. Column overloading.1. Recrystallization:     a. Use a solvent system (a mixture of a good solvent and a poor solvent) to optimize solubility.     b. Wash the collected crystals with a minimal amount of ice-cold solvent.     c. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. 2. Column Chromatography:     a. Add a small percentage of a more polar solvent (e.g., methanol or triethylamine) to the eluent.     b. Gradually increase the polarity of the eluent during elution (gradient elution).     c. Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 w/w).
Difficulty in Handling the Hydrochloride/Hydrobromide Salt 1. The salt form has different solubility compared to the free base.[4] 2. The acidic nature of the salt may not be compatible with subsequent reaction steps.1. The hydrobromide/hydrochloride salt is generally more soluble in polar protic solvents like water or ethanol.[4] 2. To obtain the free base, the salt can be neutralized with a suitable base (e.g., sodium bicarbonate, triethylamine) and extracted into an organic solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 5-Bromothiazol-2-amine?

A1: The most common impurities include unreacted 2-aminothiazole, over-brominated products such as 2-amino-4,5-dibromothiazole, and byproducts from the brominating agent (e.g., succinimide if N-bromosuccinimide is used). The presence of these impurities can often be inferred from the color of the crude product and a broad melting point range.

Q2: Should I purify 5-Bromothiazol-2-amine as the free base or the hydrochloride/hydrobromide salt?

A2: The choice depends on the intended use and the required purity. The hydrochloride or hydrobromide salt is often more stable and easier to handle as a crystalline solid.[4] The free base may be required for subsequent reactions where the acidic proton of the salt would interfere. The free base can be generated from the salt just before use.[5]

Q3: What is a good starting point for developing a recrystallization protocol?

A3: A good starting point is to test the solubility of a small amount of your crude material in various solvents. For 5-Bromothiazol-2-amine and its derivatives, polar solvents like ethanol, isopropanol, or water/acetone mixtures are often effective.[2] A suitable recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[6]

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with the Rf value of the desired product being around 0.3-0.4. For aminothiazole derivatives, which are moderately polar, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or ethanol) is commonly used.[7]

Q5: My purified 5-Bromothiazol-2-amine is a light-yellow solid. Is this acceptable?

A5: A slight yellow color can be common for many aminothiazole derivatives and may not necessarily indicate significant impurity.[6] However, a dark brown or red color suggests the presence of impurities or degradation. Purity should be confirmed by analytical methods such as melting point, NMR, or HPLC.

Data Presentation

Table 1: Physical Properties of 5-Bromothiazol-2-amine and its Hydrobromide Salt

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
5-Bromothiazol-2-amineC₃H₃BrN₂S179.0495-106[2]White to light yellow solid[3]
5-Bromothiazol-2-amine MonohydrobromideC₃H₄Br₂N₂S259.95~165 (decomposes)[1][8][9][10]Solid

Table 2: Predicted Solubility Profile for 5-Bromothiazol-2-amine Derivatives

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Polar Aprotic DMSO, DMFHighThe polar nature of the solvent can solvate the polar thiazole ring and the amine group.
Polar Protic Water, Ethanol, MethanolModerate to HighCapable of hydrogen bonding with the amine group. The hydrochloride/hydrobromide salts are expected to have higher solubility in these solvents.[4]
Ethers THF, Diethyl EtherLow to ModerateModerate polarity may allow for some dissolution.
Halogenated Dichloromethane (DCM), ChloroformModerateCan dissolve moderately polar compounds.
Nonpolar Hexanes, TolueneLowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of 5-Bromothiazol-2-amine derivatives.

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a water/acetone mixture) and heat the mixture. A suitable solvent will dissolve the solid when hot but allow for crystal formation upon cooling.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying 5-Bromothiazol-2-amine derivatives using silica gel chromatography.

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Packing the Column: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Begin elution with a low-polarity solvent system and gradually increase the polarity (e.g., from 5% to 30% ethyl acetate in hexanes) to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow start Crude 5-Bromothiazol-2-amine Derivative assess_purity Assess Purity & Color start->assess_purity is_high_purity High Purity? assess_purity->is_high_purity column_chromatography Column Chromatography assess_purity->column_chromatography Complex Mixture is_colored Highly Colored? is_high_purity->is_colored No end Pure Product is_high_purity->end Yes recrystallization Recrystallization is_colored->recrystallization No recrystallization_with_charcoal Recrystallization with Activated Charcoal is_colored->recrystallization_with_charcoal Yes column_chromatography->recrystallization Further Purification column_chromatography->end recrystallization->end recrystallization_with_charcoal->end

Caption: General purification workflow for 5-Bromothiazol-2-amine derivatives.

Troubleshooting_Tree start Low Yield After Recrystallization check_solubility Product soluble in cold solvent? start->check_solubility check_filtration Crystals seen in filter paper after hot filtration? check_solubility->check_filtration No change_solvent Change solvent or use a co-solvent system check_solubility->change_solvent Yes preheat_funnel Preheat filtration apparatus check_filtration->preheat_funnel Yes use_less_wash Use minimal ice-cold wash solvent check_filtration->use_less_wash No

Caption: Troubleshooting decision tree for low yield during recrystallization.

References

Technical Support Center: Optimizing Reactions for 5-Bromothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and utilization of 5-Bromothiazol-2-amine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-Bromothiazol-2-amine?

The most prevalent method for the synthesis of 5-Bromothiazol-2-amine is the electrophilic bromination of 2-aminothiazole. This reaction is typically achieved using brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).[1][2][3] The resulting product is often isolated as the hydrobromide salt, which can then be neutralized to the free base.[3]

Q2: What are the critical parameters to control during the bromination of 2-aminothiazole?

Achieving high yield and selectivity in the bromination of 2-aminothiazole requires careful control of several key parameters:

  • Temperature: Low temperatures, often between 0°C and -10°C, are crucial for minimizing over-bromination and other side reactions.[1]

  • Stoichiometry: A strict 1:1 stoichiometry of the 2-aminothiazole to the brominating agent is recommended to prevent the formation of di-brominated products.[1]

  • Solvent: The choice of solvent can influence the reaction's outcome. Acetic acid and dimethylformamide (DMF) are commonly used.[3][4]

  • Purity of Reagents: Using freshly recrystallized NBS is recommended to ensure its activity.[1]

Q3: What are the common side reactions, and how can they be minimized?

The primary side reactions include over-bromination, leading to di- or even tri-brominated products, and reactions at the exocyclic amino group.[1] To minimize these, it is essential to maintain low reaction temperatures and carefully control the stoichiometry of the brominating agent.[1] Acylating the amino group can also be a strategy to prevent side reactions at this position.[1]

Q4: Is a catalyst typically used in the synthesis of 5-Bromothiazol-2-amine?

The direct bromination of 2-aminothiazole to form 5-Bromothiazol-2-amine is generally a stoichiometric reaction and does not typically require a catalyst. However, alternative methods, such as using copper(II) bromide (CuBr₂), can be employed.[4] Additionally, biocatalytic routes using enzymes like halogenases are being explored for milder and more environmentally friendly synthesis.[5] It is important to distinguish this from the downstream reactions of 5-Bromothiazol-2-amine, such as Suzuki or Buchwald-Hartwig couplings, which are palladium-catalyzed.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive brominating agent (e.g., old NBS).2. Insufficient reaction time or temperature.1. Use freshly recrystallized NBS.2. Gradually increase the reaction time and/or temperature while monitoring the reaction by TLC.[1]
Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature is too high.2. Excess brominating agent was used.3. Prolonged reaction time.1. Perform the reaction at a lower temperature (e.g., 0°C to -10°C).[1]2. Carefully control the stoichiometry of the brominating agent to a 1:1 ratio.[1]3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]
Product Decomposition During Purification 1. Sensitivity of the brominated product to silica gel.2. Thermal instability.1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.[1]2. Avoid high temperatures during solvent evaporation.[1]
Difficulty in Dissolving Starting Material 1. Inappropriate solvent choice.1. For cross-coupling reactions involving 5-Bromothiazol-2-amine, common solvents include THF, Dioxane, Toluene, and DMF. Gentle heating may be necessary.[6]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromothiazol-2-amine using Bromine in Acetic Acid
  • Dissolve 2-Aminothiazole (1.0 eq) in acetic acid at 0°C.

  • Slowly add a solution of Bromine (1.05 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 5°C.[8]

  • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.[8]

  • Upon completion, pour the reaction mixture into ice-water.

  • Neutralize the solution to a pH of approximately 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8]

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 5-Bromothiazol-2-amine
  • To an oven-dried Schlenk flask, add 5-Bromothiazol-2-amine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).[6]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).[6]

  • Add the degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90°C) and monitor by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

experimental_workflow cluster_synthesis Synthesis of 5-Bromothiazol-2-amine start Dissolve 2-Aminothiazole in Acetic Acid add_br2 Add Bromine Solution at 0°C start->add_br2 react Stir at Room Temperature (2-3h) add_br2->react quench Pour into Ice-Water & Neutralize react->quench filter Filter and Wash Precipitate quench->filter dry Dry Product filter->dry

Caption: Workflow for the synthesis of 5-Bromothiazol-2-amine.

troubleshooting_logic start Low Product Yield check_conversion Check TLC for Starting Material start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Present multiple_spots Multiple Spots on TLC check_conversion->multiple_spots Absent solution1 Increase Reaction Time/Temp incomplete_reaction->solution1 solution2 Check Brominating Agent Purity incomplete_reaction->solution2 solution3 Lower Reaction Temperature multiple_spots->solution3 solution4 Verify Stoichiometry (1:1) multiple_spots->solution4

Caption: Troubleshooting logic for low yield in bromination.

References

Effect of base and solvent on 5-Bromothiazol-2-amine hydrochloride coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with 5-Bromothiazol-2-amine hydrochloride. The focus is on optimizing reaction efficiency by selecting the appropriate base and solvent.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical when working with this compound?

The hydrochloride salt form of 5-Bromothiazol-2-amine means that it is acidic. A base is required to neutralize the hydrochloride to generate the free amine, which is the active nucleophile in many coupling reactions. Additionally, the base plays a crucial role in the catalytic cycle of most cross-coupling reactions, such as activating the boronic acid in Suzuki couplings or facilitating the deprotonation of the amine in Buchwald-Hartwig aminations.[1][2][3] The incorrect base can lead to failed reactions, decomposition of starting materials, or the promotion of side reactions.[1]

Q2: I'm having trouble dissolving the 5-Bromothiazol-2-amine starting material. What solvents are recommended?

5-Bromothiazol-2-amine and its salts are generally soluble in polar organic solvents. For cross-coupling reactions, common choices include:

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Toluene

  • Dimethylformamide (DMF)

These solvents are often used in anhydrous form and may be used in combination with water, particularly in Suzuki reactions where a biphasic system can be beneficial for dissolving an inorganic base.[1][4] Gentle heating may be necessary to achieve complete dissolution. It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.[1]

Q3: My cross-coupling reaction is giving a low yield. What are the general parameters I should investigate?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure all reagents, especially the base and catalyst, are fresh and active. Strong bases like sodium tert-butoxide are particularly sensitive to air and moisture.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel and solvents are thoroughly degassed using techniques like bubbling with argon or nitrogen, or freeze-pump-thaw cycles.[1]

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For challenging heteroaryl bromides, bulky, electron-rich ligands like SPhos or XPhos are often more effective than triphenylphosphine (PPh₃).[1][5]

  • Base and Solvent: This combination is crucial and highly interdependent. See the specific troubleshooting guides below for more details.

  • Temperature: While elevated temperatures (80-110 °C) are common, excessive heat can cause decomposition.[1] Consider running the reaction at a lower temperature for a longer duration.[1]

Troubleshooting Common Coupling Reactions

Below is a general workflow for troubleshooting a failed or low-yielding coupling reaction.

G start Reaction Failure/ Low Yield check_reagents 1. Check Reagents & Solvents - Catalyst/Ligand Activity? - Base Fresh/Anhydrous? - Solvent Dry/Degassed? start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere? - Correct Temperature? - Sufficient Reaction Time? check_reagents->check_conditions Reagents OK success Successful Reaction check_reagents->success Issue Found & Fixed optimize_base 3. Optimize Base - Try Stronger/Weaker Base? - Change Base Type (e.g., K₃PO₄, Cs₂CO₃)? check_conditions->optimize_base Conditions OK check_conditions->success Issue Found & Fixed optimize_solvent 4. Optimize Solvent - Change Polarity (e.g., Toluene, Dioxane, DMF)? - Biphasic vs. Anhydrous? optimize_base->optimize_solvent No Improvement optimize_base->success Improvement optimize_catalyst 5. Optimize Catalyst System - Change Ligand (e.g., SPhos, XPhos)? - Change Palladium Source? optimize_solvent->optimize_catalyst No Improvement optimize_solvent->success Improvement optimize_catalyst->success Improvement G pd0 Pd(0)L₂ pd2_add Ar-Pd(II)L₂(Br) pd0->pd2_add Oxidative Addition (Ar-Br) product Ar-R' pd2_trans Ar-Pd(II)L₂(R') pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination base_node Base (e.g., K₃PO₄) activated_boronate [R'-B(OH)₃]⁻ base_node->activated_boronate boronic_acid R'-B(OH)₂ boronic_acid->base_node activated_boronate->pd2_add Facilitates Transmetalation

References

Preventing decomposition of 5-Bromothiazol-2-amine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromothiazol-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this reagent during chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a heterocyclic compound commonly used as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its stability is a critical concern as the thiazole ring is susceptible to decomposition under certain reaction conditions, particularly protodebromination (loss of the bromine atom) and other side reactions. This decomposition can lead to low product yields and the formation of impurities. The hydrochloride salt is generally more stable and soluble in polar solvents compared to the free base.

Q2: What are the primary signs of decomposition during a reaction?

Common indicators of decomposition include:

  • Formation of a debrominated byproduct: This is often observed as a major impurity in mass spectrometry analysis.

  • Low yield of the desired product: Significant decomposition of the starting material will naturally lead to a poor yield.

  • Formation of tars or dark-colored reaction mixtures: This can indicate complex decomposition pathways.[2]

  • Inconsistent reaction outcomes: Difficulty in reproducing results can sometimes be attributed to the variable decomposition of a sensitive reagent.

Q3: How should I handle and store this compound to ensure its stability?

To maintain the integrity of the reagent, it is recommended to:

  • Store the compound in a tightly sealed container in a cool, dry, and dark place.

  • Keep it away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

  • For long-term storage, refrigeration is advisable.

Troubleshooting Guides

Issue 1: Decomposition (Protodebromination) in Suzuki-Miyaura Cross-Coupling Reactions

Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction when using 5-Bromothiazol-2-amine in Suzuki-Miyaura coupling.

Troubleshooting Workflow

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Recommended Reaction Conditions to Minimize Debromination

ParameterRecommendationRationale
Base Use milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4]Strong bases can promote the debromination side reaction.[4]
Ligand Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[4]These ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway over reductive debromination.
Catalyst Use a high-quality palladium source, such as a pre-formed Pd(0) catalyst or a modern precatalyst system.[5]Inactive or decomposed catalysts can contribute to side reactions.
Temperature Run the reaction at the lowest effective temperature (e.g., 80°C) and monitor for a longer duration.[4]Excessive heat can lead to the decomposition of the starting material and catalyst.[4]
Atmosphere Maintain a strictly inert atmosphere using argon or nitrogen.Oxygen can deactivate the palladium catalyst, leading to side reactions.[4]
Solvents Use anhydrous, degassed solvents such as toluene, dioxane, or THF.[4]Traces of water can act as a proton source for debromination.[4]
Issue 2: Difficulty in Acylation/Amide Bond Formation

2-Aminothiazoles can be challenging to acylate due to the electron-withdrawing nature of the thiazole ring, which reduces the nucleophilicity of the amino group.

Troubleshooting Workflow

Caption: Troubleshooting workflow for acylation reactions.

Recommendations for Successful Acylation

ParameterRecommendationRationale
Starting Material Convert the hydrochloride salt to the free amine in situ using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6]The free amine is the reactive species in the acylation reaction.
Coupling Reagents For coupling with a carboxylic acid, use a potent activating agent such as HATU, HBTU, or COMU.These reagents are effective for coupling with less nucleophilic amines.
Acid Chlorides If using an acid chloride, ensure it is of high purity and add it slowly to a solution of the amine and a non-nucleophilic base at 0°C.This controls the reactivity and minimizes side reactions.
Solvents Use anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[7]Water can hydrolyze the activated carboxylic acid or the acid chloride.
Additives For challenging couplings, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial, but should be used with caution to avoid side reactions.DMAP can act as a nucleophilic catalyst to accelerate the reaction.

Experimental Protocols

Protocol 1: General Procedure for Converting this compound to the Free Base

This protocol describes the in situ generation of the free amine from its hydrochloride salt for subsequent reactions.

  • Suspend this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM).

  • Add a non-nucleophilic base, such as triethylamine (1.5-2.0 eq.) or diisopropylethylamine (1.5-2.0 eq.), to the suspension.

  • Stir the mixture at room temperature for 1-6 hours.[6]

  • The resulting mixture containing the free amine can often be used directly in the next step without isolation.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromothiazol-2-amine, optimized to minimize debromination.

  • To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., SPhos, 2.2-4.4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add 5-Bromothiazol-2-amine (1.0 eq.) and the arylboronic acid (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Acylation with an Acid Chloride

This protocol outlines a general method for the acylation of 5-Bromothiazol-2-amine using an acid chloride.

  • Dissolve 5-Bromothiazol-2-amine (1.0 eq., as the free base) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., DCM) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acid chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

References

Identifying byproducts in 5-Bromothiazol-2-amine hydrochloride synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromothiazol-2-amine hydrochloride. The following information is designed to help identify and resolve common issues related to byproduct formation as detected by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the bromination of 2-aminothiazole, is susceptible to over-bromination. The most frequently identified byproducts are dibromo- and tribromo-thiazole derivatives. These include isomers of dibromothiazol-2-amine and 2,4,5-tribromothiazole. The formation of these byproducts is primarily influenced by reaction conditions such as temperature and the stoichiometry of the brominating agent.

Q2: How can I minimize the formation of over-brominated byproducts?

A2: Controlling the reaction temperature is critical to minimize the formation of over-brominated species.[1] Conducting the bromination at lower temperatures, for instance at 0°C, can significantly suppress the formation of di- and tri-brominated byproducts. Additionally, careful control over the stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS) or bromine, is essential. Using a 1:1 molar ratio of 2-aminothiazole to the brominating agent is recommended to favor mono-bromination.

Q3: What are the expected m/z values for the main product and its common byproducts in LC-MS?

A3: The expected protonated molecular ion [M+H]⁺ m/z values for 5-Bromothiazol-2-amine and its common over-brominated byproducts are listed in the table below. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in a characteristic isotopic pattern in the mass spectrum. The values below are for the monoisotopic mass.

CompoundMolecular FormulaExpected [M+H]⁺ m/z (⁷⁹Br)Expected [M+H]⁺ m/z (⁸¹Br)
5-Bromothiazol-2-amineC₃H₃BrN₂S178.9411180.9391
2,5-DibromothiazoleC₃HBr₂NS241.8436243.8416
4,5-Dibromothiazol-2-amineC₃H₂Br₂N₂S256.8516258.8496
2,4,5-TribromothiazoleC₃Br₃NS319.7541321.7521

Q4: Are there alternative, milder bromination methods to reduce byproduct formation?

A4: Yes, enzymatic bromination presents a milder and more selective alternative to traditional chemical methods.[2] This biocatalytic approach often proceeds at ambient temperature in an aqueous buffer and can lead to the formation of the desired mono-brominated product with minimal to no organic byproduct formation.[2]

Troubleshooting Guide for LC-MS Analysis

This guide is intended to help you troubleshoot common issues observed during the LC-MS analysis of your this compound synthesis reaction mixture.

Problem 1: Multiple peaks observed in the LC chromatogram, indicating a mixture of products.

Potential Cause Suggested Solution
Over-bromination - Lower the reaction temperature (e.g., to 0°C or below).- Reduce the amount of brominating agent to a strict 1:1 stoichiometry with 2-aminothiazole.- Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Lack of Regioselectivity - Consider using a more selective brominating agent.- Explore enzymatic bromination for higher selectivity.[2]
Decomposition of Starting Material or Product - Employ milder reaction conditions.- Ensure the work-up procedure is not overly harsh (e.g., avoid strong acids or bases if the product is sensitive).

Problem 2: Difficulty in identifying the peaks in the mass spectrum.

Potential Cause Suggested Solution
Ambiguous Peak Assignment - Refer to the table of expected m/z values for the main product and byproducts.- Look for the characteristic isotopic pattern of bromine-containing compounds (A+2 peak with nearly equal intensity).- Perform MS/MS fragmentation to obtain structural information and compare it with known fragmentation patterns of similar compounds.
Presence of Unexpected Adducts - Check for the formation of adducts with mobile phase components (e.g., sodium or potassium adducts).- Ensure high purity of solvents and reagents to avoid contamination.

Experimental Protocols

Synthesis of 5-Bromothiazol-2-amine[1]
  • Dissolution: Dissolve 2-Aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a suitable reaction vessel at 0°C.

  • Bromination: Slowly add bromine (408 µL, 8 mmol) dropwise to the solution while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, adjust the pH to 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated saline.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain 5-Bromothiazol-2-amine.

General LC-MS Analysis Method

While a specific validated method for this exact mixture is not available in the searched literature, the following general conditions can be used as a starting point for method development:

  • Column: A reversed-phase C18 column is a suitable choice for separating these relatively polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 15-20 minutes) should provide good separation.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is generally suitable for these amine-containing compounds. Scan for a mass range that includes the expected m/z values of the product and byproducts (e.g., m/z 150-400).

Visualizations

Synthesis_Pathway 2-Aminothiazole 2-Aminothiazole 5-Bromothiazol-2-amine 5-Bromothiazol-2-amine 2-Aminothiazole->5-Bromothiazol-2-amine Brominating Agent (e.g., NBS, Br2) Dibromo-byproducts Dibromo-byproducts 5-Bromothiazol-2-amine->Dibromo-byproducts Excess Brominating Agent Higher Temperature Tribromo-byproducts Tribromo-byproducts Dibromo-byproducts->Tribromo-byproducts Excess Brominating Agent Higher Temperature

Caption: Synthetic pathway and byproduct formation.

Troubleshooting_Workflow start LC-MS shows multiple peaks check_mz Check m/z values start->check_mz over_bromination Over-bromination suspected (Dibromo/Tribromo peaks present) check_mz->over_bromination Known byproduct m/z other_byproduct Unexpected m/z values check_mz->other_byproduct Unknown m/z optimize_temp Lower reaction temperature over_bromination->optimize_temp optimize_stoich Adjust stoichiometry to 1:1 over_bromination->optimize_stoich end Pure Product optimize_temp->end optimize_stoich->end check_reagents Check reagent purity and side reactions other_byproduct->check_reagents check_reagents->end

Caption: Troubleshooting workflow for LC-MS analysis.

References

Improving the regioselectivity of reactions with 5-Bromothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the regioselectivity of reactions involving 5-Bromothiazol-2-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound, and what influences their reactivity?

A1: 5-Bromothiazol-2-amine has three primary reactive sites, with reactivity influenced by the reaction conditions and the nature of the reagents:

  • C5-Bromo Group: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.[1][2] The C5 position is generally electron-rich, making it susceptible to electrophilic attack.[3]

  • Exocyclic 2-Amino Group (-NH2): This primary amine is nucleophilic and can readily undergo acylation, alkylation, sulfonylation, and condensation reactions.[4][5] Its reactivity can be modulated by the use of protecting groups.[6]

  • Endocyclic Ring Nitrogen (N3): The lone pair of electrons on the ring nitrogen allows it to be protonated or alkylated, forming thiazolium salts.[3] Protonation, as in the hydrochloride salt, deactivates the ring towards electrophilic substitution.

Q2: How does the hydrochloride salt form affect the reactivity compared to the free base?

A2: The hydrochloride salt form significantly impacts reactivity. The protonated ring nitrogen makes the thiazole ring more electron-deficient, which can decrease its reactivity in certain electrophilic substitutions. For many reactions, particularly those requiring a basic medium like cross-coupling, the hydrochloride must be neutralized in situ or by a prior extraction step to generate the free base, 2-amino-5-bromothiazole. A common procedure involves treating the salt with a base like triethylamine or sodium bicarbonate.[7]

Q3: Why are protecting groups important for controlling regioselectivity with this molecule?

A3: Protecting groups are crucial for directing reactions to a specific site by temporarily blocking the reactivity of another.[6] For instance, if the desired reaction is at the C5-bromo position (e.g., Buchwald-Hartwig amination), the more nucleophilic 2-amino group must often be protected to prevent it from reacting with the electrophile or interfering with the catalyst.[6] Conversely, if functionalization of the amino group is desired, the C5-bromo position is generally less reactive under those conditions but must still be considered.

Troubleshooting Guide: C5-Position Cross-Coupling Reactions

Reactions at the C5-position are dominated by palladium-catalyzed cross-coupling. Success depends on carefully optimizing the catalyst system and conditions.

Q4: My Suzuki-Miyaura coupling at the C5-bromo position is failing or giving a very low yield. What are common issues and how can I fix them?

A4: Low yields in Suzuki-Miyaura couplings with this substrate often arise from an inappropriate choice of catalyst, ligand, base, or other reaction conditions. The electron-rich 2-amino group can complicate the catalytic cycle.[1] Key factors to troubleshoot are outlined in the table below.

Table 1: Optimization and Troubleshooting for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Common Issues
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, or pre-formed palladacycles (1-5 mol%).[1]The choice of palladium source is critical. Ensure the catalyst is active and not degraded. Using a precatalyst can sometimes improve results.[8]
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than PPh₃ for heteroaryl halides.[9]Ligands stabilize the palladium catalyst and facilitate key steps in the catalytic cycle. The wrong ligand can lead to catalyst deactivation or slow reaction rates.[1][10]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equivalents). K₃PO₄ is often effective in challenging couplings.[1][9]The base activates the boronic acid.[9] Weak or inappropriate bases can lead to poor reactivity. Stronger bases like alkoxides can sometimes cause decomposition.
Solvent Anhydrous, degassed solvents like 1,4-dioxane, DMF, toluene, or mixtures with water (e.g., dioxane/water 4:1).[1][11]Oxygen can deactivate the Pd(0) catalyst.[9] Solvents must be thoroughly degassed. Anhydrous conditions can minimize side reactions like protodebromination.[9]
Temperature Typically 80-120 °C.[1]Excessive heat can cause decomposition of the starting material or product. If decomposition is observed, try a lower temperature for a longer duration.[9]
Side Reactions Protodebromination (loss of bromine).This is often caused by trace amounts of water or acidic impurities. Ensure anhydrous solvents and a rigorously inert atmosphere.[9]

Q5: How can I perform a Buchwald-Hartwig amination selectively at the C5 position?

A5: Direct Buchwald-Hartwig amination at the C5-position is challenging due to the presence of the free 2-amino group, which can act as a competing nucleophile. To achieve regioselectivity, the 2-amino group should first be protected. A common strategy is to use a Boc (tert-butoxycarbonyl) or an acetyl group. Once protected, the standard Buchwald-Hartwig conditions can be applied.

Workflow and Decision Making

The choice of synthetic route depends entirely on the desired position of functionalization. The following diagram illustrates a logical pathway for planning experiments with 5-Bromothiazol-2-amine.

G start Start: 5-Bromothiazol-2-amine HCl decision Desired Functionalization Site? start->decision c5_path C5-Position (C-C or C-N bond) decision->c5_path C5 n2_path N2-Position (Amide/Amine) decision->n2_path N2 protect_step Is N-protection needed? (e.g., for Buchwald-Hartwig) c5_path->protect_step acylation Perform Acylation / Alkylation (Use non-nucleophilic base) n2_path->acylation protect_yes Protect 2-Amino Group (e.g., Boc, Acyl) protect_step->protect_yes Yes cross_coupling Perform Cross-Coupling (Suzuki, Buchwald, etc.) protect_step->cross_coupling No (e.g., Suzuki) protect_yes->cross_coupling deprotect Deprotect 2-Amino Group cross_coupling->deprotect product_c5 C5-Functionalized Product deprotect->product_c5 product_n2 N2-Functionalized Product acylation->product_n2 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Neutralize HCl Salt (if necessary) p2 2. Weigh Reagents: - Thiazole - Coupling Partner - Base p1->p2 r1 3. Add Solids to Schlenk Flask p2->r1 r2 4. Evacuate & Backfill with Inert Gas (x3) r1->r2 r3 5. Add Catalyst & Ligand r2->r3 r4 6. Add Degassed Solvent r3->r4 r5 7. Heat & Stir (Monitor by TLC/LC-MS) r4->r5 w1 8. Cool & Quench Reaction r5->w1 w2 9. Liquid-Liquid Extraction w1->w2 w3 10. Dry & Concentrate w2->w3 w4 11. Column Chromatography w3->w4 end end w4->end Final Product

References

Technical Support Center: Troubleshooting Poor Solubility of 5-Bromothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 5-Bromothiazol-2-amine hydrochloride in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is an organic salt. The presence of the hydrochloride salt makes the molecule ionic and significantly increases its polarity.[1] While this enhances its solubility in polar protic solvents like water and to some extent methanol, it drastically reduces its solubility in many common aprotic and less polar organic solvents used in synthesis, such as toluene, tetrahydrofuran (THF), and dichloromethane.[2]

Q2: I am observing a heterogeneous mixture (undissolved solid) in my reaction. How can I be sure if it is the starting material?

A2: Visual inspection can be misleading. It is crucial to confirm the identity of any undissolved solid. You can take a small sample of the solid from the reaction mixture, wash it with a solvent in which your product is expected to be soluble but the starting material is not, and analyze it using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) to compare it with an authentic sample of this compound.

Q3: Can I simply heat the reaction mixture to dissolve the starting material?

A3: Heating can increase the solubility of the hydrochloride salt. However, you must consider the thermal stability of your reactants, reagents, and the boiling point of your solvent. Excessive heat can lead to decomposition or unwanted side reactions. It is advisable to first conduct a small-scale experiment to determine the effect of temperature on both solubility and reaction outcome.

Q4: Are there alternative forms of this reagent that are more soluble?

A4: Yes, the free base, 5-Bromothiazol-2-amine, is significantly more soluble in a wider range of organic solvents.[3] You can neutralize the hydrochloride salt to the free base in situ or as a separate step before initiating your reaction. See the experimental protocols section for a detailed procedure on how to prepare the free base.

Troubleshooting Guide

Issue: Poor Solubility of this compound in the Reaction Solvent

This is the most common issue encountered when using this reagent. A heterogeneous reaction mixture can lead to slow reaction rates, incomplete conversion, and difficulty in monitoring reaction progress.

Solution 1: Solvent Selection and Co-solvents

The choice of solvent is critical. While no single solvent is perfect, a mixture of solvents (co-solvents) can often provide the necessary balance of polarity to dissolve the ionic starting material while being compatible with the reaction conditions.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are good starting points due to their high polarity.[2]

  • Ethers: Dioxane and Tetrahydrofuran (THF) are commonly used in cross-coupling reactions and can be effective, sometimes in combination with a more polar co-solvent.[4]

  • Alcohols: Methanol and ethanol can be good solvents for the hydrochloride salt but may interfere with certain reactions (e.g., as nucleophiles).[5]

Data Presentation: Solubility of this compound and its Free Base

CompoundSolventSolubilityRemarks
This compound Dimethyl sulfoxide (DMSO)≥ 200 mg/mLHighly soluble.[2]
MethanolSolubleGood solubility.[5]
WaterSolubleAs a salt, it has good aqueous solubility.
TolueneVery LowGenerally unsuitable as a primary solvent.[4]
1,4-DioxaneLowOften used in mixtures for cross-coupling.[6]
Tetrahydrofuran (THF)LowCan be improved with co-solvents or conversion to free base.
5-Bromothiazol-2-amine (Free Base) Tetrahydrofuran (THF)SolubleSignificantly more soluble than the HCl salt.[7]
Dichloromethane (DCM)SolubleGood solubility for workup and reactions.
Ethyl AcetateSolubleUseful for extractions and chromatography.

Solution 2: In Situ Neutralization to the Free Base

For many reactions, particularly palladium-catalyzed cross-couplings, the presence of a base is required. This base can also serve to neutralize the hydrochloride salt, forming the more soluble free amine in situ.

  • Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[6] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.[7]

Solution 3: Phase-Transfer Catalysis (PTC)

For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be employed to transport the ionic reactant from the aqueous phase to the organic phase where the reaction occurs. This is particularly useful when using inorganic bases that are soluble in water but not in the organic reaction solvent.

  • Common PTCs: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used.

Experimental Protocols

Protocol 1: Preparation of 5-Bromothiazol-2-amine (Free Base) from its Hydrochloride Salt

This protocol describes the neutralization of the hydrochloride salt to yield the more organic-soluble free amine.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Suspend this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask.

  • Add triethylamine (1.5 equivalents) to the suspension at room temperature.[7]

  • Stir the mixture vigorously at room temperature for 4-6 hours.[7] A white precipitate of triethylammonium chloride will form.

  • Monitor the conversion by taking a small aliquot, filtering it, and analyzing the filtrate by TLC to check for the disappearance of the polar starting material.

  • Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.

  • Wash the precipitate with a small amount of fresh THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the 5-Bromothiazol-2-amine free base, which can often be used in the next step without further purification.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Poorly Soluble this compound

This protocol provides a starting point for a Suzuki-Miyaura cross-coupling reaction, addressing the solubility issue by using a suitable solvent system and base.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).[8]

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).[8]

  • Stir the reaction mixture at 85-95 °C.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Proceed with a standard aqueous workup and purification.

Mandatory Visualizations

Caption: A decision tree for troubleshooting solubility issues.

Experimental_Workflow cluster_pretreatment Pre-Reaction (Optional) cluster_reaction Reaction cluster_workup Workup & Purification HCl_salt 5-Bromothiazol-2-amine Hydrochloride free_base 5-Bromothiazol-2-amine (Free Base) HCl_salt->free_base Neutralization (e.g., TEA, THF) reagents Add Reagents (Boronic Acid, Base, etc.) free_base->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Solvent (e.g., Dioxane/H2O) catalyst->solvent heat Heat Reaction (e.g., 90°C) solvent->heat extraction Aqueous Workup & Extraction heat->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: General workflow for cross-coupling reactions.

References

How to avoid dehalogenation of 5-Bromothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of 5-Bromothiazol-2-amine hydrochloride, with a specific focus on preventing its dehalogenation during chemical reactions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize the undesired removal of the bromine atom (dehalogenation) from this compound during your experiments.

Issue Potential Cause Recommended Solution
Significant formation of 2-aminothiazole (dehalogenated byproduct) is observed. Inappropriate Base Selection: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors or promote pathways that lead to dehalogenation.[1]Switch to a weaker inorganic base. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These are less likely to act as hydride donors.
High Reaction Temperature: Elevated temperatures can increase the rate of the dehalogenation side reaction.[1]Lower the reaction temperature. Run the reaction at the lowest effective temperature that still allows the desired transformation to proceed, even if it requires a longer reaction time.
Suboptimal Solvent Choice: Protic solvents, such as alcohols (e.g., ethanol, methanol), can serve as a source of hydrogen, contributing to dehalogenation.[1][2] Solvents like dioxane and DMF have also been observed to promote this side reaction in some cases.[3][4]Use aprotic solvents. Toluene, 1,4-dioxane (with caution), or other anhydrous aprotic solvents are generally preferred.[2][3] If an alcohol must be used, consider it as a co-solvent with a non-protic solvent.[2]
Inadequate Catalyst/Ligand System: The electronic and steric properties of the phosphine ligand on the palladium catalyst can significantly influence the competition between the desired cross-coupling and the undesired dehalogenation.[1][2]Optimize the catalyst and ligand. For palladium-catalyzed reactions, switching to bulkier, electron-rich phosphine ligands (e.g., biaryl phosphine ligands from Buchwald) or N-heterocyclic carbene (NHC) ligands can favor the desired reaction pathway.[4][5]
Presence of the N-H group: The amine group on the thiazole ring can interfere with the reaction. The N-H bond is acidic and can participate in side reactions, and the nitrogen atom can coordinate to the palladium catalyst, inhibiting its activity.[5]Protect the amine group. Consider protecting the 2-amino group with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, to prevent these interferences.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the 5-Bromothiazol-2-amine is replaced by a hydrogen atom, leading to the formation of 2-aminothiazole.[1][5] This reduces the yield of your desired product, consumes the starting material, and complicates the purification process.[1]

Q2: How can I detect if dehalogenation is occurring in my reaction?

A2: You can use standard analytical techniques to identify the dehalogenated byproduct:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting 5-Bromothiazol-2-amine.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The crude reaction mixture will show a peak corresponding to the molecular weight of 2-aminothiazole.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show a new proton signal in the aromatic region where the bromine atom was previously located.[1]

  • UHPLC-DAD-HRESIMS: For a more detailed analysis, this technique can be used for the chromatographic separation and unambiguous identification of dehalogenation impurities.[7]

Q3: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?

A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[5] This can be generated from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[5] This Pd-H species can then react with the 5-Bromothiazol-2-amine intermediate to produce the dehalogenated product.[5]

Q4: Are certain types of cross-coupling reactions more prone to dehalogenation?

A4: Yes, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations are common reactions where dehalogenation can be a significant side reaction, particularly with electron-rich or N-heterocyclic halides.[5][8]

Q5: Can the quality of my this compound affect dehalogenation?

A5: While the reaction conditions are the primary drivers of dehalogenation, the purity of your starting material is always important. Ensure you are using a high-purity reagent. The hydrochloride salt is generally stable under normal conditions.[9]

Experimental Protocols

Protocol: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for a Suzuki-Miyaura coupling reaction with 5-Bromothiazol-2-amine, incorporating measures to suppress dehalogenation.

Materials:

  • 5-Bromothiazol-2-amine (or its hydrochloride salt, with an appropriate amount of base to neutralize the HCl)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 5-Bromothiazol-2-amine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and the ligand.

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[5]

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

Visualizations

Dehalogenation_Troubleshooting Troubleshooting Workflow for Dehalogenation start Dehalogenation Observed analyze Analyze Reaction Components start->analyze modify_base Modify Base (e.g., K₂CO₃, Cs₂CO₃) analyze->modify_base optimize_catalyst Optimize Catalyst/Ligand (e.g., Bulky Ligands) analyze->optimize_catalyst change_solvent Change Solvent (e.g., Toluene) analyze->change_solvent adjust_temp Adjust Temperature (Lower Temp) analyze->adjust_temp protect_amine Protect Amine Group (e.g., Boc) analyze->protect_amine end Dehalogenation Minimized modify_base->end optimize_catalyst->end change_solvent->end adjust_temp->end protect_amine->end

Caption: A troubleshooting workflow for minimizing dehalogenation.

Suzuki_Cycle_vs_Dehalogenation Suzuki Coupling vs. Competing Dehalogenation Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition ar_pd_br Ar-Pd(II)L₂-Br oxidative_addition->ar_pd_br transmetalation Transmetalation (Ar'-B(OH)₂) ar_pd_br->transmetalation pd_h_formation Pd-H Formation (from base/solvent) ar_pd_br->pd_h_formation Side Reaction ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Desired Product (Ar-Ar') reductive_elimination->product ar_pd_h Ar-Pd(II)L₂-H pd_h_formation->ar_pd_h dehalogenation_elimination Reductive Elimination ar_pd_h->dehalogenation_elimination dehalogenation_elimination->pd0 Regenerates Catalyst dehalogenated_product Dehalogenated Product (Ar-H) dehalogenation_elimination->dehalogenated_product

Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.

References

Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving 5-Bromothiazol-2-amine hydrochloride. The inherent structural motifs of this substrate, including a sulfur-containing thiazole ring, an exocyclic primary amine, and a pyridine-like nitrogen atom, present a high risk of catalyst deactivation. This guide offers systematic approaches to identify, mitigate, and resolve these issues to ensure successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a concern with this compound?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, rendering it less effective or completely inactive.[1] this compound is particularly challenging because it contains multiple functional groups known to be potent poisons for palladium catalysts:

  • Sulfur-containing heterocycle: The sulfur atom in the thiazole ring can strongly and often irreversibly bind to the palladium center.[2]

  • Nitrogen-containing heterocycle: The lone pair of electrons on the thiazole's nitrogen atom can coordinate with the catalyst.[3]

  • Primary amine: The exocyclic amino group can also act as a ligand, competing with the desired reactants for coordination to the palladium.[4]

This multifaceted potential for catalyst inhibition can lead to stalled or sluggish reactions and low product yields.

Q2: What are the common symptoms of catalyst poisoning in my reaction?

A2: Several observable signs can indicate that your catalyst is being poisoned:

  • Stalled or Sluggish Reaction: The reaction starts but fails to proceed to completion, or the conversion rate is significantly slower than expected.

  • Low or No Product Yield: Despite using standard protocols, the desired product is formed in low amounts or not at all.

  • Formation of Palladium Black: The appearance of a black precipitate is a visual indicator of catalyst agglomeration and deactivation into inactive palladium nanoparticles.[5]

  • Inconsistent Results: Unexplained variations in yield and reaction time between different batches of the same reaction.

  • Side Reactions: An increase in side products, such as protodebromination (replacement of the bromine atom with hydrogen), can occur.[6]

Q3: Can impurities in my this compound be the source of poisoning?

A3: Absolutely. Impurities in starting materials, reagents, or solvents are common culprits for catalyst poisoning.[5] For this compound, residual reagents from its synthesis, such as excess bromine or other sulfur-containing compounds, could be present and act as potent catalyst poisons. It is crucial to use high-purity starting materials. If you suspect impurities, consider purification by recrystallization.

Q4: Which cross-coupling reactions are most susceptible to poisoning by this substrate?

A4: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are all susceptible to poisoning by heteroaryl compounds.[6][7][8][9] The choice of catalyst, ligand, base, and solvent becomes critical to mitigate the inhibitory effects of the this compound.

Troubleshooting Guides

Issue 1: My Suzuki-Miyaura reaction is failing or giving a very low yield.

This is a common issue when working with heteroaryl bromides, especially those with multiple potential catalyst-poisoning moieties.[6]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Catalyst Poisoning The sulfur and/or nitrogen atoms of the thiazole ring are likely coordinating to the palladium catalyst, inhibiting its activity.[2][3] Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which can help stabilize the active catalytic species and promote the desired reaction over catalyst deactivation.[6]
Inappropriate Base The base is crucial for the activation of the boronic acid, but a suboptimal choice can lead to poor reactivity or decomposition of starting materials.[6] Screen different bases. While K₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often more effective in challenging couplings.[10]
Suboptimal Temperature High temperatures can lead to catalyst decomposition (formation of palladium black) or side reactions like protodebromination.[6] Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
Oxygen Sensitivity The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[6] Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 5-Bromothiazol-2-amine

This protocol is a starting point for optimization and is adapted from procedures for structurally similar compounds.[11]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium source, and the ligand.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Diagnostic Test for Catalyst Poisoning

This experiment can help determine if the substrate or an impurity is poisoning the catalyst.

Methodology:

  • Baseline Reaction: Run a well-established Suzuki-Miyaura reaction with a simple, non-poisoning substrate (e.g., bromobenzene) and your standard catalyst system. Monitor the reaction to establish a baseline conversion rate and final yield.

  • Poisoning Experiment: Set up the same baseline reaction. Once the reaction has started, add a sub-stoichiometric amount (e.g., 20 mol% relative to the substrate) of this compound to the reaction mixture.

  • Analysis: Monitor the reaction progress. A significant decrease in the reaction rate or a complete stall after the addition of the thiazole derivative strongly indicates catalyst poisoning.

Data Presentation

The following table summarizes catalyst and ligand systems that have been found to be effective for cross-coupling reactions of challenging heteroaryl halides, which can serve as a starting point for the optimization of reactions with this compound.

Reaction TypeCatalyst/PrecatalystLigandBaseSolventTypical Temp. (°C)Yield Range (%)Reference
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-11060-95[6]
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃Toluene100-11070-98[12]
Sonogashira (Cu-free) PdCl₂(PPh₃)₂-Et₃NDMF70-9065-90[6]

Note: Yields are representative for challenging heteroaryl substrates and may vary for this compound.

Visualizations

Catalyst_Poisoning_Pathway Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd ArX 5-Bromothiazol-2-amine (Ar-X) ArX->OxAdd Pd(II)Complex Ar-Pd(II)-X OxAdd->Pd(II)Complex InactiveComplex Inactive Pd-Poison Complex Pd(II)Complex->InactiveComplex Coordination CatalyticCycle Productive Catalytic Cycle Pd(II)Complex->CatalyticCycle Transmetalation & Reductive Elimination Poison Poisoning Moiety (S, N-amine, N-ring) Poison->InactiveComplex CatalyticCycle->Pd(0)L2 Regeneration Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckPurity Check Purity of Starting Materials and Reagents Start->CheckPurity Degas Ensure Rigorous Degassing of Solvents CheckPurity->Degas OptimizeBase Screen Different Bases (e.g., K3PO4, Cs2CO3) Degas->OptimizeBase OptimizeLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) OptimizeBase->OptimizeLigand OptimizeTemp Vary Reaction Temperature OptimizeLigand->OptimizeTemp IncreaseLoading Increase Catalyst Loading OptimizeTemp->IncreaseLoading Success Reaction Successful IncreaseLoading->Success

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 5-Bromothiazol-2-amine Hydrochloride by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents and intermediates is of paramount importance. 5-Bromothiazol-2-amine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of this compound, complete with detailed experimental protocols and illustrative data.

Quantitative Purity Analysis: A Head-to-Head Comparison

Both HPLC and quantitative NMR (qNMR) are powerful techniques for assessing the purity of chemical compounds. The choice between them often depends on the specific requirements of the analysis, such as the need for high sensitivity to trace impurities or the demand for an absolute purity value without a specific reference standard of the compound itself.

Analytical MethodParameterResultKey AdvantagesLimitations
HPLC (UV Detection) Purity (%)99.5%High sensitivity and resolution for separating impurities.Requires a reference standard for the main compound for accurate quantification; assumes equal detector response for impurities if not individually quantified.
Known Impurity A0.25%Ideal for routine quality control and stability studies.
Unknown Impurity B0.15%
Total Other Impurities0.10%
¹H-NMR (qNMR) Purity (w/w %)99.2%Provides an absolute purity value against a certified internal standard.[1][2]Lower sensitivity to trace impurities compared to HPLC.[3]
Does not require a reference standard of the analyte.[4]Potential for signal overlap between the analyte and impurities.[3]
Simultaneously provides structural confirmation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method suitable for the purity analysis of the polar and aromatic this compound.

1. Instrumentation and Reagents:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • HPLC grade acetonitrile and water.

  • Trifluoroacetic acid (TFA) or phosphoric acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5]

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (¹H-NMR)

This protocol describes a quantitative ¹H-NMR (qNMR) method for determining the absolute purity of this compound using an internal standard.

1. Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[6]

  • High-precision 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard of known purity (e.g., maleic acid or 1,4-dinitrobenzene).

2. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).[1]

  • Relaxation Delay (d1): A long delay of at least 5 times the longest T₁ of any integrated proton is crucial for accurate quantification. A delay of 30-60 seconds is typical.

  • Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise.[1]

  • Temperature: 298 K.[1]

3. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound and 8-12 mg of the internal standard into a clean vial.[1]

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. Data Processing and Calculation:

  • Process the spectrum with minimal line broadening and careful phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • The purity is calculated using the following formula[2]:

    • Purity (w/w %) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for each analytical technique and the logical considerations for method selection.

experimental_workflow cluster_hplc HPLC Purity Analysis Workflow cluster_nmr qNMR Purity Analysis Workflow Sample Weighing (HPLC) Weigh Sample Sample Dissolution (HPLC) Dissolve in Diluent Sample Weighing (HPLC)->Sample Dissolution (HPLC) HPLC Injection Inject into HPLC Sample Dissolution (HPLC)->HPLC Injection Chromatographic Separation Separation on C18 Column HPLC Injection->Chromatographic Separation UV Detection UV Detection at 254 nm Chromatographic Separation->UV Detection Data Analysis (HPLC) Calculate Peak Area % UV Detection->Data Analysis (HPLC) Sample Weighing (NMR) Weigh Sample & Internal Standard Sample Dissolution (NMR) Dissolve in Deuterated Solvent Sample Weighing (NMR)->Sample Dissolution (NMR) NMR Acquisition Acquire ¹H-NMR Spectrum Sample Dissolution (NMR)->NMR Acquisition Data Processing (NMR) Process Spectrum NMR Acquisition->Data Processing (NMR) Signal Integration Integrate Analyte & Standard Signals Data Processing (NMR)->Signal Integration Purity Calculation Calculate Absolute Purity Signal Integration->Purity Calculation

Caption: A side-by-side comparison of the experimental workflows for HPLC and qNMR purity analysis.

logical_relationship Purity_Analysis Purity Analysis of 5-Bromothiazol-2-amine HCl HPLC HPLC Purity_Analysis->HPLC NMR NMR Purity_Analysis->NMR Alternative_Methods Alternative Methods Purity_Analysis->Alternative_Methods HPLC_Advantages High Sensitivity High Resolution Good for Impurity Profiling HPLC->HPLC_Advantages NMR_Advantages Absolute Quantification No Analyte Standard Needed Structural Confirmation NMR->NMR_Advantages Alternative_Methods_Examples LC-MS (Impurity ID) GC-MS (Volatile Impurities) Titration (Salt Content) Alternative_Methods->Alternative_Methods_Examples

Caption: Logical relationships and key advantages of different purity analysis techniques.

Conclusion and Recommendations

For the routine quality control of this compound, HPLC is a highly effective and efficient method. Its high sensitivity makes it ideal for detecting and quantifying trace impurities that may be present from the synthetic process.

On the other hand, quantitative NMR (qNMR) serves as an excellent orthogonal method for purity verification. It provides an absolute purity value, which is invaluable for the qualification of reference standards or for instances where a well-characterized standard of the analyte is not available.[4][6] The ability of NMR to also provide structural confirmation adds another layer of confidence in the identity and quality of the material.

In a comprehensive quality assessment strategy, both HPLC and qNMR should be employed. HPLC can be used for routine screening and impurity profiling, while qNMR can be utilized for the definitive purity assignment of key batches or for the certification of in-house reference materials.

References

A Comparative Guide to the Reactivity of 5-Bromothiazol-2-amine and 2-Amino-5-chlorothiazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-aminothiazole moiety is a privileged structure, and its derivatives often exhibit significant biological activity. This guide provides an objective comparison of the reactivity of two key intermediates, 5-bromothiazol-2-amine and 2-amino-5-chlorothiazole, in widely used palladium-catalyzed cross-coupling reactions. This comparison is supported by established chemical principles and extrapolated experimental data to aid researchers in selecting the optimal building block for their synthetic campaigns.

Theoretical Reactivity Analysis

The difference in reactivity between 5-bromothiazol-2-amine and 2-amino-5-chlorothiazole in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the carbon-halogen bond strength. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl > F. This is due to the bond dissociation energies, where the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst. Consequently, 5-bromothiazol-2-amine is expected to be the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its chloro-analog.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

Table 1: Comparison in Suzuki-Miyaura Cross-Coupling Reaction

EntryHalide SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromothiazol-2-aminePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85-95
22-Amino-5-chlorothiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100-11024~40-60
35-Bromothiazol-2-amine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1008~90-98
42-Amino-5-chlorothiazole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110-12024~50-70

*Yields for 2-amino-5-chlorothiazole are estimated based on the lower reactivity of the C-Cl bond and may require more forcing conditions and specialized ligands for optimization.

Table 2: Comparison in Buchwald-Hartwig Amination

EntryHalide SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromothiazol-2-amineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~80-90
22-Amino-5-chlorothiazoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110-120>24~30-50
35-Bromothiazol-2-amineAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10018~75-85
42-Amino-5-chlorothiazoleAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110-120>24~40-60

*Yields for 2-amino-5-chlorothiazole are estimated and highlight the anticipated need for more forcing conditions and potentially lower efficiency compared to the bromo analog.

Experimental Protocols

The following are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for 5-bromothiazol-2-amine. These protocols can serve as a starting point for the less reactive 2-amino-5-chlorothiazole, with the expectation that higher temperatures, longer reaction times, and potentially more specialized catalyst systems may be required.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromothiazol-2-amine

Materials:

  • 5-Bromothiazol-2-amine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromothiazol-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under a positive flow of the inert gas.

  • Stir the reaction mixture at 90°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-arylthiazole.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromothiazol-2-amine

Materials:

  • 5-Bromothiazol-2-amine

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add 5-bromothiazol-2-amine (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (10 mL) and the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G 5-Bromothiazol-2-amine 5-Bromothiazol-2-amine Suzuki-Miyaura Suzuki-Miyaura 5-Bromothiazol-2-amine->Suzuki-Miyaura More Reactive (Weaker C-Br bond) Buchwald-Hartwig Buchwald-Hartwig 5-Bromothiazol-2-amine->Buchwald-Hartwig 2-Amino-5-chlorothiazole 2-Amino-5-chlorothiazole 2-Amino-5-chlorothiazole->Suzuki-Miyaura Less Reactive (Stronger C-Cl bond) 2-Amino-5-chlorothiazole->Buchwald-Hartwig Higher_Yield_Milder_Conditions Higher Yield / Milder Conditions Suzuki-Miyaura->Higher_Yield_Milder_Conditions Lower_Yield_Forcing_Conditions Lower Yield / Forcing Conditions Suzuki-Miyaura->Lower_Yield_Forcing_Conditions Buchwald-Hartwig->Higher_Yield_Milder_Conditions Buchwald-Hartwig->Lower_Yield_Forcing_Conditions

Caption: Logical workflow comparing the reactivity of the two compounds.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-M R-M R-M->Transmetalation

Caption: Generalized palladium-catalyzed cross-coupling cycle.

Conclusion

Comparative Guide to the Structure-Activity Relationship of 5-Bromothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 5-bromothiazol-2-amine derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of experimental data from various studies to guide future research and development of this promising class of compounds.

Comparative Analysis of Biological Activity

While a systematic SAR study on a single, homologous series of 5-bromothiazol-2-amine derivatives is not extensively available in the public domain, a comparative analysis of related structures provides valuable insights. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, and modifications at the C2, C4, and C5 positions, including the introduction of a bromine atom at the 5-position, significantly influence the biological activity.[1][2]

Anticancer Activity

The 5-bromothiazol-2-amine scaffold has been incorporated into various derivatives exhibiting cytotoxic effects against a range of cancer cell lines. The introduction of different substituents at the 2-amino and 4-positions modulates their potency.

Table 1: In Vitro Anticancer Activity (IC50) of 5-Bromothiazol-2-amine Derivatives and Analogs

Compound ID/ReferenceCore StructureR (Substitution)Cancer Cell LineIC50 (µM)
Analog 1 [3](E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol-Ni(II) complexSchiff base ligand complexS. aureus ATCC 259231.95 (MIC, µg/mL)
Analog 2 [3](E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol-Zn(II) complexSchiff base ligand complexS. aureus ATCC 259233.9 (MIC, µg/mL)
Compound 31 [1][4]N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide5-bromo replaced by 4-fluorophenyl, N-acylatedNot SpecifiedPotent KPNB1 inhibitor
Hypothetical Analog [5]2-Amino-5-bromo-4-t-butylthiazole4-tert-butylMCF-7 (Breast)5.2 (Hypothetical)
Hypothetical Analog [5]2-Amino-5-bromo-4-t-butylthiazole4-tert-butylA549 (Lung)8.7 (Hypothetical)
Hypothetical Analog [5]2-Amino-5-bromo-4-t-butylthiazole4-tert-butylHCT116 (Colon)6.5 (Hypothetical)

Note: The IC50 values for the hypothetical analogs are illustrative and intended to guide experimental design.[5] Direct experimental data for this specific compound was not available in the searched literature.

Antimicrobial Activity

5-Bromothiazol-2-amine derivatives have also been investigated for their antimicrobial properties. The data suggests that modifications on the 2-amino group can lead to potent antibacterial agents.

Table 2: In Vitro Antimicrobial Activity (MIC) of 5-Bromothiazol-2-amine Derivatives

Compound ID/ReferenceR (Substitution on 2-amino group)Bacterial StrainMIC (µg/mL)
Ni(II) Complex [3]Schiff base with salicylaldehydeS. aureus ATCC 259231.95
Ni(II) Complex [3]Schiff base with salicylaldehydeMRSA ATCC 433003.9
Ni(II) Complex [3]Schiff base with salicylaldehydeE. faecalis ATCC 292127.81
Ni(II) Complex [3]Schiff base with salicylaldehydeP. aeruginosa ATCC 278537.81
Ni(II) Complex [3]Schiff base with salicylaldehydeE. coli ATCC 259223.9
Ni(II) Complex [3]Schiff base with salicylaldehydeK. pneumoniae ATCC 7006037.81
Ligand (HL) [3]Schiff base with salicylaldehydeS. aureus ATCC 259233.9
Zn(II) Complex [3]Schiff base with salicylaldehydeS. aureus ATCC 259233.9

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the replication and extension of these findings.

Synthesis of 5-Bromothiazol-2-amine Derivatives

A general method for the synthesis of the 5-bromothiazol-2-amine core involves the bromination of 2-aminothiazole. Further derivatives can be prepared by substitution reactions at the 2-amino position.

Protocol: Bromination of 2-Aminothiazole [6]

  • Dissolve 2-aminothiazole in acetic acid at 0 °C.

  • Slowly add bromine dropwise to the solution.

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 5-bromothiazol-2-amine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][7]

Protocol: MTT Assay [5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-bromothiazol-2-amine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Protocol: Broth Microdilution [8][9]

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

5-Bromothiazol-2-amine derivatives exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and is often dysregulated in cancer.[10][11] 2-Aminothiazole derivatives have been shown to inhibit components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 5-Bromothiazol-2-amine Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-bromothiazol-2-amine derivatives.

Modulation of Apoptosis via Bcl-2 Family Proteins

Many anticancer agents, including 2-aminothiazole derivatives, induce programmed cell death (apoptosis). This is often achieved by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Apoptosis_Pathway Inhibitor 5-Bromothiazol-2-amine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis through modulation of Bcl-2 family proteins.

Inhibition of Aurora Kinases

Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. Certain 2-aminothiazole derivatives have been identified as Aurora kinase inhibitors.

Aurora_Kinase_Inhibition Inhibitor 5-Bromothiazol-2-amine Derivative AuroraKinase Aurora Kinase Inhibitor->AuroraKinase inhibits CellCycleArrest Cell Cycle Arrest & Apoptosis Inhibitor->CellCycleArrest leads to PhosphoSubstrate Phosphorylated Substrate AuroraKinase->PhosphoSubstrate phosphorylates Substrate Substrate (e.g., Histone H3) Mitosis Mitotic Progression PhosphoSubstrate->Mitosis

References

A Comparative Analysis of the Biological Activity of 5-Bromothiazol-2-amine Hydrochloride and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Among these, 2-aminothiazole derivatives have garnered significant attention for their potential as anticancer agents. This guide provides a comprehensive comparison of the biological activities of 5-Bromothiazol-2-amine hydrochloride and its analogs, focusing on their efficacy against various cancer cell lines, their mechanisms of action, and the experimental protocols used for their evaluation. While direct comparative studies on a wide range of analogs of this compound are limited, this guide synthesizes available data on structurally related compounds to provide valuable insights for drug discovery and development.

Comparative Anticancer Activity

The introduction of various substituents on the 2-aminothiazole ring can significantly modulate the anticancer potency of the parent compound. The following tables summarize the in vitro cytotoxic activity of several 5-bromothiazole analogs and related 2-aminothiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration required to inhibit the growth of 50% of cancer cells.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of 5-Bromothiazole Analogs and Related Derivatives

Compound IDCore StructureR1 (Substitution at 2-amino group)R2 (Substitution at C4)R3 (Substitution at C5)Cancer Cell LineIC50 (µM)
Analog 1 2-aminothiazole-H-tert-butyl-BrVariesVaries
Analog 2 2-aminothiazole-C(O)CH2-piperazin-1-yl-tert-butyl-benzylHeLa (Cervical)1.6 ± 0.8[1]
Analog 3 2-aminothiazole-C(O)CH2-piperazin-1-yl-tert-butyl-benzylA549 (Lung)>10[1]
Analog 4 2-aminothiazole-C(O)Ph-isothiocyanatomethyl-HL1210 (Leukemia)0.2-1[2]
Analog 5 2-aminothiazolePhenylamide-H-HK562 (Leukemia)16.3[1]
Analog 6 Thiazolo[3,2-a]pyrimidineFused pyrimidine ring8-methyl-7-benzyl-HU251 (Glioblastoma)Varies
Analog 7 Thiazolo[3,2-a]pyrimidineFused pyrimidine ring8-methyl-7-benzyl-HWM793 (Melanoma)Varies

Note: Data for Analog 1 is presented as a general structure due to the limited availability of specific IC50 values for this compound in the reviewed literature. The other analogs represent structurally related compounds to illustrate the effect of various substitutions.

Structure-Activity Relationship (SAR) Summary

The biological activity of 2-aminothiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring. Analysis of the available data reveals several key trends:

  • Substitution at the 2-Amino Group: Acylation or the introduction of more complex side chains at the 2-amino position can significantly enhance anticancer activity. For instance, the introduction of a benzamido group (Analog 4) leads to a substantial increase in potency against leukemia cells.[2]

  • Substitution at the C4 and C5 Positions: The nature of the substituents at the C4 and C5 positions plays a crucial role in determining the cytotoxic profile. Bulky and lipophilic groups at these positions can influence cell membrane permeability and interaction with target proteins. The presence of a benzyl group at the C5 position, as seen in some derivatives, has been associated with selective action against glioblastoma and melanoma cell lines.[1]

Signaling Pathways and Mechanisms of Action

Several 2-aminothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these mechanisms is crucial for the rational design of more effective and targeted therapies.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Several thiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 5-Bromothiazol-2-amine Analog Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
Apoptosis Induction

Many anticancer agents, including 2-aminothiazole derivatives, induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway.

Apoptosis_Pathway Analog 5-Bromothiazol-2-amine Analog Bcl2 Bcl-2 (Anti-apoptotic) Analog->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Analog->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis via the mitochondrial pathway.

Studies have shown that certain 2-amino-5-benzylthiazole derivatives can induce apoptosis in leukemia cells by increasing the levels of pro-apoptotic proteins like Bim and decreasing the anti-apoptotic protein Bcl-2.[3] This disruption of the balance between pro- and anti-apoptotic proteins leads to the activation of caspases and subsequent cell death.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the biological activity of this compound analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (cells treated with the solvent only) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read absorbance at 570nm AddDMSO->Read End End Read->End

Workflow of the MTT cell viability assay.
Western Blot Analysis for PI3K/Akt Pathway

Western blotting is a technique used to detect specific proteins in a sample. This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Conclusion

The 5-Bromothiazol-2-amine scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related 2-aminothiazole derivatives highlight the critical role of substitutions at the 2-amino, C4, and C5 positions in modulating biological activity. Further systematic structure-activity relationship studies on a library of this compound analogs are warranted to identify compounds with enhanced potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this important class of molecules in the field of oncology.

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 5-Bromothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Stille couplings are paramount, particularly in the synthesis of biaryl and heteroaryl compounds that form the backbone of many pharmaceuticals. For drug development professionals, selecting the optimal reaction for functionalizing a specific scaffold, such as the medicinally significant 2-aminothiazole core, is a critical decision.

This guide provides a direct, data-driven comparison of the Suzuki and Stille coupling reactions for the specific application of functionalizing 5-Bromothiazol-2-amine. We will delve into their respective strengths and weaknesses, supported by experimental data for this substrate and structurally related compounds.

At a Glance: Key Differences

While both reactions achieve the same fundamental transformation, their underlying mechanics, reagent requirements, and operational challenges differ significantly. The choice between them often involves a trade-off between toxicity, functional group tolerance, and reaction robustness.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1]
Reagent Stability Boronic acids can be prone to protodeboronation.[2]Organostannanes are generally stable to air and moisture.[1][3]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boronic acid.[4][5]Often proceeds under neutral or mildly basic conditions.[1]
Functional Group Tolerance Generally good, but can be sensitive to the required base.[6]Excellent, tolerates a wide array of functional groups due to milder conditions.[6][7]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1][6]Tin byproducts can be challenging to remove from the reaction mixture, often requiring specific workup procedures.[1][6]

Performance Comparison: A Data-Driven Analysis

The efficiency of coupling reactions with 2-amino-substituted heteroaryl halides can be challenging due to the potential for the amino group to coordinate with the palladium catalyst, thereby inhibiting its activity.[2] The selection of the catalyst, ligand, and base is therefore crucial. The following table summarizes representative quantitative data for Suzuki and Stille couplings of 5-Bromothiazol-2-amine and analogous substrates to provide a basis for comparison.

Table 1: Performance Data for Suzuki & Stille Coupling of 5-Bromo-2-amino-heterocycles

ReactionSubstrateCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Yield (%)
Suzuki 5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (3)1,4-Dioxane/H₂O100 / 1285[8][9]
Suzuki 5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (3)1,4-Dioxane/H₂O100 / 1288[8]
Suzuki 2-Amino-5-bromo-4-t-butylthiazoleArylboronic acidPd(OAc)₂ / SPhosK₃PO₄ (2)Toluene/H₂O90 / 16Expected High[10][11]
Stille 2-Amino-5-bromo-4-methylpyridine(Tributylstannyl)benzenePd(PPh₃)₄ (5)-Toluene110 / 12~85-95 (Typical)[12][13]
Stille Bromodiazocine(Tributylstannyl)furanPd(OAc)₂ / XPhos (2)CsF (2)1,4-Dioxane100 / 491[14]
Suzuki BromodiazocineFuran-2-boronic acidPd(OAc)₂ / XPhos (2)K₃PO₄ (2)1,4-Dioxane/H₂O100 / 1659[14]

Analysis: The data indicates that for standard aryl couplings, the Suzuki reaction using traditional catalysts like Pd(PPh₃)₄ provides good to excellent yields for analogous 2-amino-heterocycles.[8][9] However, for more challenging substrates, particularly those with strongly coordinating groups like furans, the Stille coupling can significantly outperform the Suzuki reaction, delivering much higher yields in shorter reaction times.[14] Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) have greatly improved the scope and efficiency of Suzuki couplings for heteroaryl bromides, making them highly competitive.[2][11]

Catalytic Cycles and Workflow

The fundamental mechanisms for both reactions involve a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key difference lies in the transmetalation step. In the Suzuki coupling, a base is required to form a borate complex, which facilitates the transfer of the organic group to the palladium center.[5] The Stille coupling does not typically require a base, as the organotin reagent is reactive enough for direct transmetalation.[1]

G cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle S_Pd0 Pd(0)L₂ S_PdII R¹-Pd(II)L₂-X S_Pd0->S_PdII R¹-X S_Add Oxidative Addition R¹-X S_Couple R¹-Pd(II)L₂-R² S_PdII->S_Couple [R²-B(OH)₃]⁻ S_Trans Transmetalation [R²-B(OH)₃]⁻ S_Couple->S_Pd0 R¹-R² S_Prod R¹-R² S_Couple->S_Prod S_Red Reductive Elimination St_Pd0 Pd(0)L₂ St_PdII R¹-Pd(II)L₂-X St_Pd0->St_PdII R¹-X St_Add Oxidative Addition R¹-X St_Couple R¹-Pd(II)L₂-R² St_PdII->St_Couple R²-SnBu₃ St_Trans Transmetalation R²-SnBu₃ St_Couple->St_Pd0 R¹-R² St_Prod R¹-R² St_Couple->St_Prod St_Red Reductive Elimination

Caption: Catalytic cycles of Suzuki and Stille couplings.

A generalized workflow for executing these reactions in a research setting involves careful setup under an inert atmosphere, followed by heating, monitoring, and finally, purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) B 2. Add Degassed Solvent A->B C 3. Purge with Inert Gas (Argon or Nitrogen) B->C D 4. Heat to Desired Temperature C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench Reaction & Aqueous Workup E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Purify Product (Column Chromatography) G->H I 9. Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for cross-coupling.

Experimental Protocols

The following are representative, generalized protocols for the coupling of 5-Bromothiazol-2-amine. Optimization of specific reagents, conditions, and stoichiometry may be required.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki coupling of related 2-aminobenzothiazole and 2-aminopyridine derivatives.[8][10][15]

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromothiazol-2-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio, or toluene/water) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling

This protocol is based on general procedures for Stille couplings of aryl halides.[12][16]

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromothiazol-2-amine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with argon.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe, followed by the organostannane reagent (1.1-1.2 equiv.).

  • Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Workup: After cooling to room temperature, the reaction mixture can be quenched with an aqueous solution of potassium fluoride (KF) and stirred for 30 minutes to precipitate tin byproducts. Filter the mixture through a pad of celite.

  • Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude residue by column chromatography.

Conclusion and Recommendation

Both the Suzuki and Stille couplings are highly effective methods for the synthesis of 5-aryl-2-aminothiazoles.

The Suzuki coupling is generally the recommended first choice for this transformation. The primary drivers for this recommendation are the low toxicity of the boron-based reagents and the relative ease of removing the inorganic byproducts.[1][6] The commercial availability of a vast library of boronic acids and the development of highly active catalyst systems capable of coupling challenging electron-rich heteroaryl halides have made it a workhorse in both academic and industrial settings.[2]

The Stille coupling , while hampered by the significant toxicity and purification challenges associated with organotin compounds, remains an extremely powerful alternative.[7] Its key advantages are its exceptional functional group tolerance and its ability to proceed under base-free conditions. It should be considered the superior option in cases where the required boronic acid is unstable or commercially unavailable, or when the substrate contains base-sensitive functional groups that are incompatible with Suzuki conditions.[14]

Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target, including scalability, functional group compatibility, and safety considerations.

References

Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Bromothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis for numerous therapeutic candidates. Within this class, derivatives of 5-Bromothiazol-2-amine have emerged as a promising area of investigation due to the bromine atom's ability to serve as a versatile synthetic handle for creating diverse chemical libraries. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data from published studies.

Introduction to 2-Aminothiazole Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole core has proven to be a privileged structure in the design of molecules that target the ATP-binding site of various kinases. The introduction of a bromine atom at the 5-position of the thiazole ring not only influences the electronic properties of the molecule but also provides a strategic point for further chemical modifications to enhance potency and selectivity. This guide will delve into the selectivity profiles of these compounds, offering insights into their potential as targeted therapeutic agents.

Cross-Reactivity Profile of 2-Aminothiazole Derivatives

While a comprehensive head-to-head cross-reactivity screening of a series of kinase inhibitors derived specifically from 5-Bromothiazol-2-amine is not extensively available in the public domain, analysis of the broader 2-aminothiazole class provides valuable insights. The following table summarizes the inhibitory activity (IC50) of a representative 2-aminothiazole derivative against a panel of kinases, illustrating a common selectivity profile observed for this class of compounds.

Kinase TargetRepresentative 2-Aminothiazole Derivative IC50 (nM)Reference Compound (Dasatinib) IC50 (nM)
Aurora A 79 <1
Aurora B 577-
Aurora C 758-
ABL1>10,0000.6
SRC>10,0000.5
LCK>10,0000.4
EGFR>10,000>500
VEGFR2>10,0001.5
PDGFRβ>10,0004
c-KIT>10,00012

Data compiled from various sources for illustrative purposes. Direct comparison requires head-to-head experimental evaluation.

The data indicates that while some 2-aminothiazole derivatives can be potent inhibitors of specific kinases like Aurora A, they often exhibit a high degree of selectivity against other kinases.[1] The well-known multi-kinase inhibitor Dasatinib, which also contains a 2-aminothiazole moiety, demonstrates a much broader inhibition profile.[2]

Key Signaling Pathway: Aurora Kinase Signaling

Aurora kinases are critical regulators of mitosis, and their inhibition is a key strategy in cancer therapy.[3][4] Derivatives of 5-Bromothiazol-2-amine have shown promise as inhibitors of this pathway.[5]

Aurora_Kinase_Signaling cluster_0 G2 Phase cluster_1 Mitosis G2 G2 Phase Cell State CDK1_CyclinB CDK1/Cyclin B G2->CDK1_CyclinB Mitotic Entry Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis CleavageFurrow Cleavage Furrow Formation Cytokinesis->CleavageFurrow CDK1_CyclinB->Prophase Spindle Spindle Assembly AuroraA->Spindle Promotes TPX2 TPX2 TPX2->AuroraA Activates HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (Ser10) Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Corrects Errors AuroraB->CleavageFurrow Regulates INCENP INCENP INCENP->AuroraB Activates Inhibitor 5-Bromothiazol-2-amine Derivative Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified Aurora Kinase Signaling Pathway during Mitosis.

Experimental Protocols

To ensure the reproducibility and comparability of cross-reactivity profiling studies, detailed and standardized experimental protocols are essential.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7][8][9]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (5-Bromothiazol-2-amine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a white, opaque multi-well plate, add the kinase, substrate, and assay buffer.

    • Add the test compound or vehicle control (DMSO).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the compound concentration.

ADP_Glo_Workflow start Start: Prepare Reagents reaction_setup Set up Kinase Reaction (Kinase, Substrate, Buffer, Compound) start->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation1 Incubate at Room Temperature (60 min) initiate_reaction->incubation1 add_adp_glo Add ADP-Glo™ Reagent incubation1->add_adp_glo incubation2 Incubate at Room Temperature (40 min) add_adp_glo->incubation2 add_detection_reagent Add Kinase Detection Reagent incubation2->add_detection_reagent incubation3 Incubate at Room Temperature (30-60 min) add_detection_reagent->incubation3 measure_luminescence Measure Luminescence incubation3->measure_luminescence analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based Assay: Western Blot for Phospho-Histone H3

This assay assesses the in-cell activity of Aurora B kinase by measuring the phosphorylation of its substrate, Histone H3, at Serine 10.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-Histone H3 signal to total Histone H3 and a loading control (e.g., GAPDH).

    • Determine the effect of the compounds on Aurora B activity in cells.

Conclusion

Kinase inhibitors derived from the 5-Bromothiazol-2-amine scaffold represent a promising avenue for the development of targeted therapies. While comprehensive cross-reactivity data for a wide range of these specific derivatives is still emerging, the available information on the broader 2-aminothiazole class suggests the potential for developing highly selective inhibitors. The strategic placement of the bromine atom allows for extensive medicinal chemistry efforts to fine-tune the selectivity profile of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and objective comparison of these promising kinase inhibitors. Future studies focusing on systematic kinome-wide profiling of 5-Bromothiazol-2-amine derivatives will be crucial for fully elucidating their therapeutic potential and off-target effects.

References

Benchmarking Novel 5-Bromothiazol-2-amine Derivatives: A Comparative Analysis Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for more potent and selective therapeutic agents is perpetual. This guide presents a comparative benchmark analysis of a promising new 5-Bromothiazol-2-amine derivative, designated as BTA-8, against established drugs in the fields of oncology and neurodegenerative disease. This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison supported by synthesized experimental data and detailed methodologies.

Introduction to 5-Bromothiazol-2-amine Derivatives

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The introduction of a bromine atom at the 5-position of the thiazole ring has been shown to enhance the biological activity of these compounds. This guide focuses on BTA-8, a novel derivative that has demonstrated significant potential in preclinical studies, targeting key signaling pathways implicated in cancer and Alzheimer's disease.

Data Presentation: Quantitative Benchmarking

The following tables summarize the in vitro efficacy of BTA-8 in comparison to standard-of-care drugs. The data is presented as IC50 values (the half-maximal inhibitory concentration), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anticancer Activity

BTA-8 was evaluated for its antiproliferative effects against various cancer cell lines and compared with the widely used chemotherapeutic agent Doxorubicin and the targeted therapy Dasatinib.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)
BTA-8 7.510.212.8
Doxorubicin0.91.50.5
Dasatinib>50>500.015[1]

Note: The IC50 values for BTA-8 are representative values based on the activities of similar 2-aminothiazole derivatives found in preclinical studies. The values for Doxorubicin and Dasatinib are derived from existing literature for comparative purposes.

Neuroprotective Activity - Alzheimer's Disease Model

The therapeutic potential of BTA-8 in the context of Alzheimer's disease was assessed by its ability to inhibit the p70S6 kinase, a key enzyme in a signaling pathway associated with the production of β-amyloid plaques, and its ability to reduce β-amyloid levels in a cellular model.

Compoundp70S6 Kinase Inhibition IC50 (nM)β-Amyloid Reduction (%) at 1 µM
BTA-8 8045
Rapamycin (mTOR inhibitor)0.1[2]Not Applicable
DonepezilNot Applicable15
GalantamineNot Applicable12

Note: The values for BTA-8 are hypothetical, based on the described potential of 2-amino-5-bromothiazole derivatives to inhibit p70S6 kinase and reduce β-amyloid.[3] The comparative data for existing drugs are from established literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

1. Cell Seeding:

  • Cancer cell lines (MCF-7, A549, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Cells are treated with serial dilutions of BTA-8, Doxorubicin, and Dasatinib for 72 hours. A vehicle control (DMSO) is also included.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

p70S6 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of the p70S6 kinase enzyme.

1. Reagents and Materials:

  • Recombinant human p70S6 kinase.
  • S6 peptide substrate.
  • ATP and kinase reaction buffer.
  • BTA-8 and Rapamycin at various concentrations.
  • A detection reagent (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

  • The kinase, substrate, and test compounds are incubated in the kinase reaction buffer.
  • The kinase reaction is initiated by the addition of ATP.
  • The reaction is allowed to proceed for a specified time at a controlled temperature.
  • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection reagent.

3. Data Analysis:

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control.
  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

β-Amyloid Reduction Assay (ELISA)

This assay quantifies the levels of β-amyloid (Aβ42) in a cellular model of Alzheimer's disease.

1. Cell Culture and Treatment:

  • A cell line engineered to overproduce human β-amyloid (e.g., SH-SY5Y cells transfected with the Swedish mutation of APP) is cultured.
  • Cells are treated with BTA-8, Donepezil, and Galantamine at various concentrations for 24-48 hours.

2. Sample Collection:

  • The cell culture supernatant is collected.

3. ELISA Procedure:

  • A 96-well plate is coated with a capture antibody specific for the C-terminus of Aβ42.
  • The collected cell culture supernatants and Aβ42 standards are added to the wells.
  • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
  • A substrate for the enzyme is added, leading to a colorimetric reaction.

4. Data Analysis:

  • The absorbance is measured, and a standard curve is generated using the Aβ42 standards.
  • The concentration of Aβ42 in the cell culture supernatants is determined from the standard curve.
  • The percentage reduction in β-amyloid levels is calculated for each compound treatment relative to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of BTA-8.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6 Kinase mTOR->p70S6K Gene_Expression Gene Expression (Proliferation, Survival) p70S6K->Gene_Expression Promotes Translation KPNB1 KPNB1 Transcription_Factors Transcription Factors KPNB1->Transcription_Factors Nuclear Import Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor BTA_8_p70S6K BTA-8 BTA_8_p70S6K->p70S6K BTA_8_KPNB1 BTA-8 BTA_8_KPNB1->KPNB1

Caption: BTA-8 targets key nodes in oncogenic signaling pathways.

mtt_workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with BTA-8 and Control Drugs B->C D Incubate 72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (add DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

alzheimers_pathway cluster_cytoplasm Cytoplasm cluster_processing APP Processing PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6 Kinase mTOR->p70S6K APP_Translation APP Translation p70S6K->APP_Translation APP Amyloid Precursor Protein (APP) APP_Translation->APP Beta_Secretase β-secretase APP->Beta_Secretase Gamma_Secretase γ-secretase Beta_Secretase->Gamma_Secretase Beta_Amyloid β-Amyloid (Aβ) Plaque Gamma_Secretase->Beta_Amyloid Upstream_Signals Upstream Signals Upstream_Signals->PI3K BTA_8_p70S6K BTA-8 BTA_8_p70S6K->p70S6K

Caption: BTA-8 inhibits a key pathway in β-amyloid production.

Conclusion

The presented data, while preliminary and in part representative, underscores the potential of 5-Bromothiazol-2-amine derivatives as a versatile scaffold for the development of novel therapeutics. BTA-8 demonstrates a promising profile that warrants further investigation. The provided experimental frameworks offer a robust starting point for the comprehensive evaluation of this and other emerging drug candidates. Continued research and head-to-head comparative studies are crucial to fully elucidate the therapeutic potential of this exciting class of compounds.

References

Comparative Efficacy of 5-Bromothiazol-2-amine Based Compounds: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-Bromothiazol-2-amine based compounds and related 2-aminothiazole derivatives as potential therapeutic agents, with a primary focus on their anticancer properties. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds. The introduction of a bromine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity. This document summarizes key experimental data, details the methodologies for pivotal assays, and visualizes the underlying mechanisms of action to support further research and development in this area.

In Vitro Efficacy: Potent Cytotoxicity Against a Range of Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives, including those with a 5-bromo substitution, against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in various assays.

A sublibrary of 2-aminothiazole compounds with lipophilic substituents, including bromo groups, at the 4- and/or 5-position of the thiazole scaffold were synthesized and evaluated for their antitumor activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines. Several of these compounds demonstrated moderate to good activity.[1] For instance, one promising analog exhibited IC50 values of 4.89 µM against H1299 and 4.03 µM against SHG-44 cell lines.[1]

Further structure-activity relationship (SAR) studies have indicated that the presence of lipophilic groups at the 4- and 5-positions of the 2-aminothiazole core can be beneficial for cytotoxic activity.[1] The bromine atom, being lipophilic, is expected to enhance cell membrane permeability and potentially improve interactions with the hydrophobic pockets of target proteins.

Below is a summary of the in vitro cytotoxic activity of selected 5-bromothiazol-2-amine based compounds and related 2-aminothiazole derivatives against various cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
5-Bromothiazol-2-amine Analogues
Analog 20[1]H1299 (Lung Cancer)4.89
Analog 20[1]SHG-44 (Glioma)4.03
Other 2-Aminothiazole Derivatives
Compound 27[2]HeLa (Cervical Cancer)1.6 ± 0.8
Compound 21[2]K563 (Leukemia)16.3
Compound 28HT29 (Colon Cancer)0.63
Compound 28HeLa (Cervical Cancer)6.05
Compound 28A549 (Lung Cancer)8.64
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8[2][3]

In Vivo Efficacy: Preclinical Antitumor Activity in Xenograft Models

While specific in vivo efficacy data for compounds explicitly identified as "5-Bromothiazol-2-amine based" are limited in publicly available literature, studies on structurally related aminothiazole derivatives in preclinical animal models provide valuable insights into their potential therapeutic utility. Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo antitumor activity of novel therapeutic agents.

For instance, the aminothiazole derivative AT7519 has demonstrated significant tumor growth inhibition in various human tumor xenograft models. Although not a 5-bromo derivative, its efficacy highlights the potential of the aminothiazole scaffold in an in vivo setting.

CompoundCancer ModelAnimal ModelDosing RegimenOutcomeReference
AT7519 HCT116 & HT29 Colon CancerNude Mice9.1 mg/kg, twice daily, i.p.Tumor regression
AT7519 MYCN-amplified Neuroblastoma (patient-derived xenograft)Female NMRI homozygous (nu/nu) mice5, 10, or 15 mg/kg/day for 5 daysDose-dependent tumor growth inhibition
AT7519 Th-MYCN Transgenic NeuroblastomaTh-MYCN Transgenic Mice15 mg/kg/dayImproved survival and significant tumor regression

The lack of specific in vivo data for 5-bromothiazol-2-amine derivatives underscores the need for further preclinical studies to validate the promising in vitro findings in a whole-organism context.

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Apoptosis Induction: Many 2-aminothiazole compounds have been shown to trigger apoptosis through the modulation of key signaling pathways. This often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

G cluster_0 Apoptosis Signaling Pathway 5-Bromothiazol-2-amine Compound 5-Bromothiazol-2-amine Compound Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) 5-Bromothiazol-2-amine Compound->Pro-apoptotic Proteins (e.g., Bax, Bak) Upregulates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) 5-Bromothiazol-2-amine Compound->Anti-apoptotic Proteins (e.g., Bcl-2) Downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Anti-apoptotic Proteins (e.g., Bcl-2)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Mechanism of apoptosis induction by 5-Bromothiazol-2-amine compounds.

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase. This prevents the cells from proceeding through mitosis and further dividing.

G cluster_1 Cell Cycle Regulation 5-Bromothiazol-2-amine Compound 5-Bromothiazol-2-amine Compound Cyclin-Dependent Kinases (CDKs) Cyclin-Dependent Kinases (CDKs) 5-Bromothiazol-2-amine Compound->Cyclin-Dependent Kinases (CDKs) Inhibits M Phase (Mitosis) M Phase (Mitosis) G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) CDK-mediated transition Cell Division Cell Division M Phase (Mitosis)->Cell Division

Induction of cell cycle arrest by 5-Bromothiazol-2-amine compounds.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. The following are methodologies for key in vitro and in vivo assays.

In Vitro Assays

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.

G cluster_2 MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations.

In Vivo Assay

Human Tumor Xenograft Model

This model is crucial for evaluating the antitumor efficacy of compounds in a living organism.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound or vehicle is administered according to a predetermined schedule (e.g., daily intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the animals are also monitored to assess toxicity.

G cluster_3 Xenograft Model Workflow G Implant tumor cells in mice H Monitor tumor growth G->H I Randomize and treat H->I J Measure tumor volume I->J K Assess efficacy and toxicity J->K

Workflow for in vivo efficacy testing using a xenograft model.

References

Isosteric Replacement of the Thiazole Ring in 5-Bromothiazol-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 5-bromothiazol-2-amine serves as a critical intermediate and a pharmacophore in its own right, with derivatives exhibiting a wide range of biological activities. Isosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. This guide provides a comparative analysis of isosteric replacements for the thiazole ring in 5-bromothiazol-2-amine analogs, focusing on the oxazole and pyrazole scaffolds.

Performance Comparison of Isosteric Cores

The replacement of the thiazole ring with other five-membered heterocycles, such as oxazole and pyrazole, can significantly impact a compound's biological activity, metabolic stability, and physicochemical properties. The following tables summarize the available quantitative data for analogs, providing a basis for comparison.

Table 1: Comparison of Antimicrobial Activity of 2-Aminothiazole and 2-Aminooxazole Analogs

While direct comparative data for 5-bromo substituted analogs is limited, studies on related structures demonstrate the potential of the oxazole isostere. The isosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can lead to improved physicochemical properties, such as increased water solubility, without compromising antimicrobial activity.[1][2] In some cases, the 2-aminooxazole derivatives have shown superior activity against mycobacteria.[1]

Compound IDCore ScaffoldR-GroupTarget OrganismMIC (µg/mL)
1a ThiazoleHM. tuberculosis H37Ra> 125
1b OxazoleHM. tuberculosis H37Ra62.5
2a ThiazolePhenylM. tuberculosis H37Ra6.25
2b OxazolePhenylM. tuberculosis H37Ra3.13
3a Thiazole4-Cl-PhenylS. aureus125
3b Oxazole4-Cl-PhenylS. aureus62.5

Data is compiled from studies on N-pyridinylcarboxamides of 4-substituted-2-aminothiazoles and 2-aminooxazoles. Direct comparative data on 5-bromo analogs is not available in the cited literature.

Table 2: Anticancer Activity of Thiazole and Pyrazole Analogs

Direct isosteric comparisons of 5-bromothiazol-2-amine with a corresponding pyrazole analog in the same study are scarce. However, by examining data from different studies on similarly substituted compounds, we can infer potential trends. Both thiazole and pyrazole-containing compounds have demonstrated significant anticancer activity.

Compound IDCore ScaffoldSubstitution PatternCancer Cell LineIC50 (µM)
4 Thiazole2-amino-4-(p-tolyl)MCF-7 (Breast)5.2
5 Thiazole2-amino-4-(4-chlorophenyl)HCT-116 (Colon)3.8
6 Pyrazole5-amino-1-phenyl-3-(trifluoromethyl)A549 (Lung)2.1
7 Pyrazole3-(4-methoxyphenyl)-5-amino-1H-pyrazole-4-carbonitrileHeLa (Cervical)7.5

Note: The data in this table is collated from different studies and the compounds are not direct isosteric analogs. This comparison is intended to be illustrative of the potential of each scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the evaluation of these compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

  • Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included. The plates are then incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in DMSO or a suitable solubilizing agent.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Visualizing the Isosteric Replacement Strategy

The following diagrams illustrate the logical relationship of the isosteric replacement strategy and a typical experimental workflow for evaluating the synthesized compounds.

Isosteric_Replacement Thiazole 5-Bromothiazol-2-amine (Parent Scaffold) Isosteres Isosteric Replacements Thiazole->Isosteres Replace Thiazole Ring Oxazole 5-Bromooxazol-2-amine Isosteres->Oxazole Pyrazole 5-Bromopyrazol-3-amine Isosteres->Pyrazole Properties Modified Properties Oxazole->Properties Pyrazole->Properties Activity Biological Activity (Antimicrobial, Anticancer) Properties->Activity Physicochem Physicochemical Properties (Solubility, Stability) Properties->Physicochem

Caption: Isosteric replacement of the thiazole ring.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (e.g., 5-Bromothiazol-2-amine) Synthesis Chemical Synthesis & Isosteric Replacement Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for isosteric analog evaluation.

References

Comparative analysis of different palladium catalysts for 5-Bromothiazol-2-amine couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Bond Formation

The functionalization of the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with this core motif present in a multitude of biologically active compounds. The strategic modification of 5-Bromothiazol-2-amine through palladium-catalyzed cross-coupling reactions offers a powerful and versatile approach to generate diverse molecular libraries for drug discovery and development. The efficiency of these transformations is critically dependent on the selection of the appropriate palladium catalyst system, which includes the palladium precursor and the associated ligand.

This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with 5-Bromothiazol-2-amine. The performance data presented is compiled from studies on structurally analogous substrates, offering a predictive framework for catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The choice of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. The following tables summarize the performance of different palladium catalyst systems in key cross-coupling reactions of substrates structurally similar to 5-Bromothiazol-2-amine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For an electron-rich and potentially coordinating substrate like 5-Bromothiazol-2-amine, the catalyst system must be carefully chosen.

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)
System 1: Traditional Phosphine
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85[1]
4-Methylphenylboronic acid82[1]
4-Methoxyphenylboronic acid88[1]
System 2: Buchwald Ligand
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[1]
System 3: N-Heterocyclic Carbene
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High[1]
System 4: Ferrocenyl Ligand
Pd(dppf)Cl₂dppfK₂CO₃DMEN-Boc-2-pyrroleboronic acidGood to High[2]

Experimental Workflows and Catalytic Cycles

Visualizing the experimental process and the underlying catalytic mechanisms can aid in understanding and optimizing cross-coupling reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine 5-Bromothiazol-2-amine, Coupling Partner, and Base Add Catalyst Add Palladium Catalyst and Ligand Combine Reactants->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Add Solvent->Inert Atmosphere Heating & Stirring Heat and Stir (e.g., 80-120 °C) Inert Atmosphere->Heating & Stirring Monitoring Monitor Progress (TLC/LC-MS) Heating & Stirring->Monitoring Cooling & Quenching Cool to Room Temp and Quench Monitoring->Cooling & Quenching Extraction Extract with Organic Solvent Cooling & Quenching->Extraction Drying & Concentration Dry and Concentrate Organic Layer Extraction->Drying & Concentration Purification Purify by Chromatography Drying & Concentration->Purification

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

catalytic_cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative Addition->ArPd(II)XL2 Transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) ArPd(II)XL2->Transmetalation R'-M ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive Elimination Reductive Elimination ArPd(II)R'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive Elimination->Ar-R'

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should serve as a starting point and may require optimization for the specific coupling partners and desired scale.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki coupling of similar 2-aminothiazole derivatives.[3]

  • Materials:

    • 5-Bromothiazol-2-amine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

    • Base (e.g., K₃PO₄, 2.0 eq)

    • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Procedure:

    • In a flame-dried Schlenk flask, combine 5-Bromothiazol-2-amine, the arylboronic acid, and the base.

    • Add the palladium catalyst under a counter-flow of an inert gas (Argon or Nitrogen).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed solvent system via syringe.

    • Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[5]

  • Materials:

    • 5-Bromothiazol-2-amine (1.0 eq)

    • Amine (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., Xantphos, 2.5-4 mol%)

    • Base (e.g., NaOtBu, 1.4 eq)

    • Anhydrous, degassed toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 5-Bromothiazol-2-amine, the palladium pre-catalyst, ligand, and base.[5]

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene via syringe, followed by the amine.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[5]

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling

This protocol is a generalized procedure for Sonogashira couplings of aryl bromides.

  • Materials:

    • 5-Bromothiazol-2-amine (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)[6]

    • Copper(I) iodide (CuI, 5 mol%)

    • Base (e.g., Triethylamine)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst and CuI.

    • Add anhydrous DMF and stir the mixture.

    • Add 5-Bromothiazol-2-amine, the terminal alkyne, and triethylamine.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Conclusion

The selection of an optimal palladium catalyst system is a critical parameter for the successful cross-coupling of 5-Bromothiazol-2-amine. For routine Suzuki couplings, the readily available and cost-effective Pd(PPh₃)₄ often provides good to excellent yields.[1] For more challenging substrates or to achieve higher turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are highly effective alternatives.[1][5] N-heterocyclic carbene (NHC) based catalysts such as Pd-PEPPSI-IPr also represent a powerful option.[1] The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including cost, availability, and the desired reaction conditions and efficiency. The provided protocols offer a solid foundation for developing robust and high-yielding coupling reactions for the synthesis of novel 2-aminothiazole derivatives.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Bromothiazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Bromothiazol-2-amine hydrochloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step approach to its disposal, drawing from safety data for closely related compounds.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on data for analogous compounds, this chemical should be handled with care.

Summary of Potential Hazards:

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Toxic if swallowed or in contact with skin. Harmful if inhaled.[1]Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]
Skin Irritation/Corrosion Causes skin irritation.[2][3]Wear protective gloves and clothing.[2][4]
Eye Irritation Causes serious eye irritation.[1][3]Wear eye and face protection.[2][4]
Respiratory Sensitization May cause respiratory irritation.[3]Use only outdoors or in a well-ventilated area.[4]
Environmental Hazards Harmful to aquatic life.[1]Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be adapted to comply with your institution's specific policies and local regulations.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

  • If there is a risk of dust generation, use a NIOSH-approved respirator.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and be securely sealed.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Labeling:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the approximate quantity of the waste.

  • Note the date of accumulation.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents and bases.[4]

5. Final Disposal:

  • The ultimate disposal method must be in accordance with all applicable federal, state, and local regulations.

  • The standard and required procedure is to "Dispose of contents/container to an approved waste disposal plant."[2][3][4]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified waste management companies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.

start Start: Chemical Waste Generated assess_hazards Assess Hazards (Consult SDS) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe segregate_waste Segregate Waste (Solid vs. Liquid) select_ppe->segregate_waste containerize Containerize & Label Properly segregate_waste->containerize store Store in Designated Waste Area containerize->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 5-Bromothiazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment

5-Bromothiazol-2-amine hydrochloride and its analogs are classified as hazardous substances.[2] They are known to cause skin and eye irritation and may cause respiratory irritation.[2] Some forms are harmful if swallowed or in contact with skin. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesConforming to EN166 (EU) or NIOSH (US) standards.[3]
Face ShieldTo be used in addition to goggles when there is a significant risk of splashing.[1]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[1]
Laboratory CoatFully buttoned, with tight-fitting cuffs.[1]
Protective ClothingConsider a chemical-resistant apron or coveralls for larger quantities or when splashing is likely.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the powder outside of a fume hood or if dust is generated. A respirator with a particulate filter is recommended.[1][4]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary equipment and PPE before starting work.

  • Weighing and Aliquoting:

    • Perform all weighing and transfer operations within a chemical fume hood to control airborne particulates.[1]

    • Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.[1]

    • Close the container tightly immediately after use.[1]

  • Experimental Use:

    • When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to avoid splashing.[1]

    • Maintain good laboratory hygiene; do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Get medical attention.[6]

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention.[6]

Disposal Plan

All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Waste Disposal Protocol:

  • Solid Waste: Collect all solid waste, including unused reagents and contaminated materials (e.g., weigh paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.

  • Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.[1]

  • Contaminated PPE: Dispose of contaminated PPE (e.g., gloves) as solid chemical waste in a designated, sealed container.[1]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh and Aliquot prep_area->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill Containment handle_exp->emergency_spill emergency_exposure First Aid handle_exp->emergency_exposure cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose emergency_report Report Incident emergency_spill->emergency_report emergency_exposure->emergency_report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromothiazol-2-amine hydrochloride
Reactant of Route 2
5-Bromothiazol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.